Product packaging for Yttrium(Cat. No.:CAS No. 7440-65-5)

Yttrium

Cat. No.: B1196420
CAS No.: 7440-65-5
M. Wt: 88.9058 g/mol
InChI Key: VWQVUPCCIRVNHF-UHFFFAOYSA-N
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Description

Yttrium (Y) is a silvery-metallic transition metal with an atomic number of 39 and is often classified among the rare-earth elements due to its chemical similarity to the lanthanides . It is supplied as a high-purity research-grade material for use in various fields. In metallurgy, this compound is a valuable alloy additive for enhancing high-temperature oxidation resistance. When added to alloys like Fe-20Cr-4Al, it promotes the formation of a stable, protective oxide layer (such as Al₂O₃ or Y₃Al₅O₁₂), significantly reducing mass gain and spalling at temperatures up to 1200°C . This compound is also crucial in electronics and optics. This compound Oxide (Y₂O₃) doped with europium serves as a red phosphor in LED displays and lighting, contributing to energy-efficient, high-color-quality illumination . Furthermore, this compound is a key component in high-temperature superconductors, such as this compound Barium Copper Oxide (YBCO), which are used in magnetic resonance imaging (MRI) and scientific research . In medical research, specific this compound isotopes are important. The radioactive isotope this compound-90 (⁹⁰Y) is utilized in radiopharmaceuticals for targeted radiation therapy, particularly for treating certain cancers . Other isotopes, like ⁸⁶Y, are used as tracers in Positron Emission Tomography (PET) imaging . This compound-Aluminum-Garnet (YAG) lasers are another significant application in medical technology and manufacturing . Additionally, this compound-stabilized zirconia (YSZ) is a critical material in solid oxide fuel cells (SOFCs) as an electrolyte due to its high ionic conductivity and as a durable thermal barrier coating in jet engines and gas turbines . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Y B1196420 Yttrium CAS No. 7440-65-5

Properties

IUPAC Name

yttrium
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InChI

InChI=1S/Y
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InChI Key

VWQVUPCCIRVNHF-UHFFFAOYSA-N
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Canonical SMILES

[Y]
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Molecular Formula

Y
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DSSTOX Substance ID

DTXSID0049816
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Molecular Weight

88.90584 g/mol
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Physical Description

Soft silvery-white metal in bulk. Dark-gray to black odorless powder. Mp: 1509 °C; bp 2927 °C. Density: 4.47 g cm-3 at 20 °C. May irritate the respiratory tract if inhaled as a powder. May irritate the digestive tract if swallowed. Vapors may cause dizziness or suffocation., Dark-gray to black, odorless solid; [CAMEO] Some compounds, e.g., nitrates, are soluble in water; [ACGIH], Solid, Dark-gray to black, odorless powder. Soft silvery-white metal in bulk., Dark-gray to black, odorless solid.
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Boiling Point

5301 °F at 760 mmHg (NIOSH, 2023), 3345 °C, 5301 °F
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Solubility

Soluble in hot H2O (NIOSH, 2023), Decomposes in water, Soluble in dilute acids and potassium hydroxide solution, Soluble in hot H2O
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Density

4.47 (NIOSH, 2023) - Denser than water; will sink, 4.47 g/cu cm, 4.47
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 6.66X10-11 Pa at 1000 K; 2.96x10-7 Pa at 1200 K; 1.17x10-4 Pa at 1400 K; 1.02x10-2 Pa at 1600 K; 0.316 Pa at 1800 K; 4.27 Pa at 2000 K; 35.9 Pa at 2200 K, 0 mmHg (approx)
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Color/Form

Iron-gray, lustrous powder; darkens on exposure to light, Hexagonal, silvery-metallic colored element...gray-black when finely divided. Brittle...harder than zinc.

CAS No.

7440-65-5, 13598-57-7
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Melting Point

2732 °F (NIOSH, 2023), 1522 °C, 1526 °C, 2732 °F
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Synthetic Methodologies for Yttrium Based Compounds

Gas-Phase and Solid-State Synthesis Techniques

Gas-phase and solid-state techniques are fundamental approaches for producing this compound compounds, often employed for their scalability and ability to yield crystalline materials.

Flame Spray Pyrolysis (FSP) is a prominent flame synthesis method used for the production of this compound oxide (Y₂O₃) nanoparticles. This technique involves the combustion of a precursor solution, where the solvent itself can act as the fuel. mdpi.com Alternatively, a separate gas can be used as fuel with water as the precursor solvent in a related method called Flame Assisted Spray Pyrolysis (FASP). mdpi.com

FSP allows for the synthesis of phase-pure yttria particles, with process parameters such as residence time, adiabatic flame temperature, and precursor droplet size influencing the resulting particle phase. tamu.edu High flame temperatures can yield dense, spherical Y₂O₃ particles without additives. mdpi.com Varying the precursor solution can also improve particle morphology. mdpi.com

Studies have investigated the effect of precursor solvents, such as ethanol (B145695) and water, on the particle size, morphology, and photoluminescence intensity of Y₂O₃:Eu nanophosphors synthesized by FSP. researchgate.net Using ethanol solutions has been shown to produce nanoparticles with better homogeneity, smoother surface structure, and stronger photoluminescence compared to water solutions. researchgate.net Particle size in FSP can be controlled by adjusting precursor concentration, flame temperature, and residence time. researchgate.net The use of emulsion precursor solutions in FSP has demonstrated the ability to vary the particle size of Y₂O₃ powder from 30 to 700 nm by altering the emulsion droplet size. researchgate.net

Controlled synthesis of monoclinic or cubic Y₂O₃:Eu³⁺ nanoparticles without post-treatment has been achieved by controlling the high-temperature residence time of the particles in FSP. researchgate.net For instance, phase pure monoclinic this compound oxide particles were synthesized using a 0.65 mol/L aqueous solution of this compound nitrate (B79036) hexahydrate atomized by ultrasonic atomization and passed through a hydrogen flame with oxygen co-flow. tamu.edu An XRD analysis showed all monoclinic particles with a particle size range of 0.350 to 1.2 µm via TEM analysis. tamu.edu

Thermal decomposition is a method where a precursor compound is heated to break down into the desired this compound compound, often an oxide. This technique is commonly used for synthesizing this compound oxide nanoparticles. orientjchem.org

This compound oxalate (B1200264) decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) is a frequently used precursor for the thermal decomposition synthesis of nanocrystalline this compound oxide. mdpi.com The decomposition is a multistage process involving dehydration followed by oxalate thermolysis. mdpi.com Dehydration typically begins at temperatures around 40 °C. mdpi.com

Studies have explored the thermal decomposition of this compound oxalate at different temperatures to control the resulting this compound oxide properties. For example, decomposition at 320–330 °C in air or pure oxygen flow minimizes carbon formation and yields this compound oxycarbonate, which is then converted to this compound oxide with a high specific surface area (50–60 m²/g) by further heating at 450 °C. mdpi.com Decomposition of this compound oxalate decahydrate at 550 °C can result in a light beige sample with a maximum specific surface area of 60–90 m²/g. mdpi.com

Another example involves the thermal decomposition of a novel this compound(III) complex, [Y(Cup)₂(Gly)∙2H₂O], synthesized from this compound chloride hexahydrate, Cupron, and glycine. orientjchem.orgckthakurcollege.net Heating this complex at a relatively low temperature of 400 °C for 30 minutes yielded pure this compound oxide (Y₂O₃) nanoparticles with a consistent spherical particle morphology. orientjchem.orgckthakurcollege.net

Thermal decomposition of this compound nitrate hexahydrate (Y(NO₃)₃·6H₂O) is a complex condensation process that can generate intermediate oxynitrates, eventually transforming into this compound oxide. researchgate.net The thermal decomposition of this compound hydroxide (B78521), produced by hydrothermal or microwave hydrothermal methods, followed by calcination at temperatures like 500, 700, and 1000 °C, is also used to synthesize this compound oxide nanoparticles with varying morphology and crystallinity. uobaghdad.edu.iq

Solid-state reaction methods involve the direct reaction between solid precursor materials at high temperatures to form the desired this compound compound. This is a common industrial method, particularly for producing powders for large-scale applications. researchgate.net

The synthesis of this compound aluminum garnet (YAG, Y₃Al₅O₁₂) is frequently carried out using solid-state reaction methods, typically involving this compound oxide (Y₂O₃) and aluminum oxide (Al₂O₃) as starting materials. researchgate.netgoogle.comosti.gov This method often requires high temperatures, sometimes exceeding 1600 °C, to avoid the formation of intermediate phases like this compound aluminum monoclinic (YAM, Y₄Al₂O₉) and this compound aluminum perovskite (YAP, YAlO₃). researchgate.netosti.gov

Factors influencing YAG synthesis by solid-state reaction include the aluminum source, ionic mobility of Y³⁺ and Al³⁺, the addition of fluxes, and the particle size of the raw materials. researchgate.net Using boehmite (AlOOH) as the aluminum source has been found to be effective for forming YAG powder via solid-state reaction, with a pure YAG phase successfully formed after calcining at 1500 °C for 5 hours. researchgate.net

While traditional solid-state methods can be energy and time-consuming and may result in agglomerated powders, variations exist. google.com For example, a rapid solid-state synthesis of YAG:Ce phosphors has been developed involving mixing this compound oxide, aluminum oxide, cerium-containing salts, a solid inorganic oxidizer, carbon fuel, and a flux, followed by rapid combustion at 1000-1600 °C. google.com Microwave-assisted solid-state synthesis, incorporating a microwave coupling material like carbon into oxide precursors, can enable rapid heating and formation of YAG at lower temperatures (e.g., 1000 °C in less than 5 minutes). osti.gov

Solid-state reaction is also used to synthesize this compound iron garnet (YIG, Y₃Fe₅O₁₂) powders using Y₂O₃ and Fe₂O₃ as starting materials. researchgate.net Single-phase YIG powders have been synthesized by solid-state reaction at 1400 °C for 3 hours. researchgate.net

Microplasma-assisted synthesis is an emerging technique for fabricating nanomaterials, including this compound compounds. osti.govcolab.ws Microplasmas offer a unique high-energy-density and non-equilibrium reactive environment at low temperatures and atmospheric pressure. osti.gov

This method has been reported for the preparation of this compound oxide (Y₂O₃) nanoparticles using a facile process operated in a pin-to-liquid configuration with an this compound nitrate aqueous solution as the precursor. mdpi.comcolab.ws This approach is considered environmentally friendly and can yield nanoparticles with high purity and convenient size. mdpi.com High purity crystalline Y₂O₃ nanoparticles with adjustable sizes can be fabricated via a two-step method involving plasma electrodeposition of this compound hydroxide followed by heat treatment. colab.ws

Microplasma processes can be used for continuous synthesis and offer a measurable route for Y₂O₃ nanoparticle generation. mdpi.com

Green Chemistry Approaches in this compound Compound Synthesis

Green chemistry approaches aim to synthesize materials using environmentally friendly and sustainable methods, minimizing the use of toxic chemicals and reducing waste. researchgate.netmdpi.com In the context of this compound compounds, green synthesis often involves using plant extracts or other natural materials. researchgate.netmdpi.com

Plant-mediated synthesis of this compound oxide (Y₂O₃) nanoparticles is a notable green chemistry approach, utilizing various plant extracts such as those from Azadirachta indica, Lantana camara, and Agathosma betulina. researchgate.net This method is considered suitable, environmentally friendly, cheap, and results in reduced toxicity compared to traditional chemical and physical methods which can be costly, resource-intensive, and involve harmful chemicals. researchgate.netmdpi.com

For example, Y₂O₃ nanoparticles have been green synthesized using Forsythiae fructus aqueous fruit extract, resulting in nanoparticles with a size of 11 nm. mdpi.com Another study reported the green synthesis of Y₂O₃ nanoparticles using Lantana camara aqueous leaf extract via a sol-gel technique, yielding crystalline Y₂O₃ NPs with orthorhombic shapes and an average size of 30 nm. mdpi.com

This compound chloride (YCl₃) has been used as a catalyst in green synthetic approaches, such as the aerobic oxidative cyclization reaction for the synthesis of benzothiazoles. rhhz.net This method offers a practical, effective, and green synthetic route by utilizing molecular oxygen from the air. rhhz.net

Green hydrothermal synthesis protocols are also being explored for this compound compounds, aiming for low temperatures and short reaction times while avoiding toxic additives. unipd.it

Controlled Fabrication of this compound Hydrides

The controlled fabrication of this compound hydrides (YHₓ) is important for applications such as high-temperature moderators in advanced nuclear reactors due to their thermal stability and high hydrogen density. researchgate.netornl.gov Fabricating large-scale, crack-free bulk this compound hydride can be challenging. researchgate.net

One method for fabricating this compound hydride is direct hydriding of this compound metal. researchgate.net This involves precisely controlling the hydrogen partial pressure and the retort temperature, guided by the thermodynamic properties of the binary H-Y system. researchgate.net This approach has been used to successfully fabricate crack-free this compound hydride in complex geometries and at large scales. researchgate.net Hydrogen content in the fabricated hydride can be determined by weight change, and studies have shown relatively homogeneous hydrogen distribution along hydride rods. researchgate.net

Powder metallurgy techniques can also be employed for this compound hydride fabrication, offering advantages in producing composites and achieving more predictable dimensional control compared to direct hydriding. researchgate.net Starting with fine-grained material in a powder metallurgy approach can result in YHₓ with more predictable expansion and near-theoretical density (routinely exceeding 95%). researchgate.net

The synthesis of this compound superhydrides (YHₓ, x≥3) with potential for high-temperature superconductivity involves compressing dense, film-coated YHₓ and H₂ above high pressures (e.g., 130 GPa) and directly heating them, for instance, using a pulsed fiber laser. aps.org A palladium thin film can assist this synthesis by protecting this compound from oxidation and promoting hydrogenation. aps.org

High-Temperature, High-Vacuum Furnace Techniques for Solid Hydrides

High-temperature, high-vacuum furnace techniques are crucial for the synthesis of solid this compound hydrides, particularly for producing crack-free, bulk materials required for applications like nuclear moderators. ornl.govenergy.gov These systems allow for precise control over temperature and hydrogen partial pressure, which are critical parameters for achieving the desired stoichiometry and material integrity. ornl.govornl.gov

A typical setup involves a high-vacuum system, often achieving vacuum levels as low as 1x10⁻⁷ torr or even 2x10⁻⁸ torr. ornl.govornl.gov Ultra-high-purity metallic this compound is heated in this vacuum to a high temperature for a period to prepare the metal surface. ornl.govornl.gov Subsequently, a predetermined amount of hydrogen gas is introduced at a controlled flow rate while maintaining the elevated temperature. ornl.gov The hydriding process is initiated at high temperatures, with the rate often limited by applying a low hydrogen flow rate to allow for better hydrogen redistribution within the this compound workpiece, mitigating the formation of concentration gradients that lead to cracking. osti.gov

Furnaces capable of reaching temperatures up to 1100°C are utilized in these systems. ornl.govornl.gov The process can be fully programmable, allowing for continuous control of hydrogen partial pressure and flow rate coordinated with precise temperature control. ornl.govornl.gov This level of control is essential for fabricating massive, crack-free this compound hydrides with specific hydrogen-to-yttrium (H/Y) atomic ratios. ornl.govornl.gov

For instance, nonstoichiometric YH₃₋ₓ powder has been prepared by hydrogenating metal Y granules at 623 K under 4 MPa of H₂ for 6 hours in a Sievert-type reactor. chinesechemsoc.org The composition was estimated based on hydrogen absorption capacity. chinesechemsoc.org Another method involves heating to 393 K, maintaining for 2 hours, then heating to 973 K, and maintaining for 2 hours under controlled Ar and H₂ flow. chinesechemsoc.org

Innovative Fabrication Techniques for this compound Hydride Samples

Beyond conventional high-temperature hydrogenation, innovative techniques are being explored and developed to fabricate this compound hydride samples with tailored properties and forms. These techniques aim to overcome challenges such as cracking in bulk materials and to enable the synthesis of specific hydride phases or microstructures.

One approach involves powder metallurgy, where this compound hydride powder is sintered. tandfonline.comornl.govornl.gov Samples fabricated via powder metallurgy have been prepared by heating and cooling at rates of 10°C/min, sintering at 1200°C for 2 hours under flowing argon, and then reducing the temperature to 700°C before switching to an argon/6% hydrogen atmosphere for 10 hours. tandfonline.com The temperature is then lowered to 600°C, and the atmosphere is switched back to pure argon for a 10-hour purge before cooling to room temperature. tandfonline.com

Reactive magnetron sputtering is another technique used, particularly for preparing this compound hydride thin films. mdpi.comresearchgate.net This method can involve sputtering this compound in a deuterium (B1214612) atmosphere to deposit YD₂ films. mdpi.com Photochromic oxygen-containing this compound hydride (YHO) films have been synthesized using a two-step process involving initial sputter deposition of oxygen-free this compound hydride followed by a controlled reaction with air to incorporate oxygen. mdpi.comresearchgate.net

High-pressure synthesis techniques, often employing diamond anvil cells (DACs), are used to create this compound superhydrides with high hydrogen content, such as YH₄, YH₆, and YH₉, which exhibit superconductivity at high pressures. researchgate.netaps.orgnih.govacs.org These methods can involve the direct reaction between metallic this compound or YH₃ and hydrogen at pressures up to ~250 GPa, sometimes with laser heating up to ~1500 K. nih.govacs.org A thin palladium layer can be used to catalyze hydrogenation in sputtered this compound films within a DAC, promoting the transformation to YH₃ and subsequently to superhydride phases at high pressure. researchgate.netaps.org

Ultra-fast chemistry induced by X-ray free electron lasers (XFEL) is an emerging technique to synthesize this compound hydrides under high pressure via non-equilibrium states. arxiv.org This approach allows for tailored changes in hydrogen content by varying X-ray fluence, accessing metastable states not achievable by conventional methods. arxiv.org

Optimization of Synthesis Parameters for Tailored this compound Materials

Optimizing synthesis parameters is crucial for tailoring the properties of this compound hydrides, including their stoichiometry, microstructure, and physical characteristics like density and crack-free nature. ornl.govosti.gov Key parameters include temperature, hydrogen partial pressure, hydrogen flow rate, and processing time. ornl.govornl.govosti.gov

The Y-H phase diagram and pressure-composition-temperature (PCT) maps are fundamental tools for guiding the fabrication process and achieving desired H/Y ratios. ornl.govosti.gov Controlling the rate of hydrogen uptake, often by limiting the hydrogen flow rate at elevated temperatures, is vital for minimizing hydrogen concentration gradients and preventing crack formation in bulk samples. osti.govosti.gov

The purity of the starting this compound metal and hydrogen gas is also critical for producing high-quality hydrides. ornl.govosti.gov Impurities, such as oxygen, can affect the phase formation and material properties, leading to the formation of oxyhydrides. mdpi.comacs.org

Research findings highlight the importance of precise control over processing parameters. For example, studies on the thermophysical properties of this compound hydrides with H/Y ratios ranging from 1.52 to 1.93 have shown that hydrogen content influences properties like specific heat capacity, thermal diffusivity, and thermal conductivity, particularly between 300°C and 700°C. ornl.govosti.gov

The fabrication of crack-free bulk YHₓ samples with specific H/Y atomic ratios has been successfully achieved through a fully programmable hydriding system with continuous control of temperature and hydrogen pressure/flow. ornl.govosti.govornl.gov This level of control allows for the investigation of properties as a function of precisely determined hydrogen concentrations. ornl.govornl.govosti.gov

The optimization process involves characterizing the synthesized materials using techniques such as X-ray diffraction (XRD) to confirm phases, vacuum hot extraction or inert gas fusion to determine hydrogen content, and X-ray computed tomography (XCT) to assess for cracks. osti.govornl.gov Microstructural characterization using techniques like electron backscatter diffraction (EBSD) and transmission electron microscopy (TEM) provides insights into grain structure and the presence of precipitates, which can be influenced by the processing method and starting materials. ornl.gov

Advanced Characterization Techniques for Yttrium Compounds

Spectroscopic Analysis of Yttrium Materials

Spectroscopic methods are powerful tools for probing the fundamental properties of this compound compounds, offering information about their atomic and molecular structure, as well as their electronic states.

X-ray Diffraction (XRD) for Structural Phase Determination

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure and phase purity of this compound compounds. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, researchers can identify the present crystallographic phases, calculate lattice parameters, and estimate crystallite size.

For instance, XRD analysis has been extensively used to characterize this compound hydroxide (B78521) (Y(OH)₃) and this compound oxide (Y₂O₃). Studies on Y(OH)₃ synthesized by hydrothermal methods have utilized XRD to confirm the formation of the hexagonal phase and assess its purity based on reaction time peerj.comuobaghdad.edu.iq. The characteristic peaks in the XRD pattern of hexagonal Y(OH)₃ appear at specific 2θ values corresponding to different crystallographic planes, such as (100), (110), (101), (111), (201), (300), and (211) uobaghdad.edu.iq.

Calcination of Y(OH)₃ precursors leads to the formation of Y₂O₃, and XRD is employed to track this transformation and identify the resulting Y₂O₃ phase, typically cubic researchgate.netresearchgate.netiaea.org. The cubic phase of Y₂O₃ is often confirmed by matching experimental XRD patterns with standard crystallographic databases like JCPDS uobaghdad.edu.iqorientjchem.org. The intensity and sharpness of the diffraction peaks provide information about the crystallinity of the material; higher intensity and narrower peaks indicate better crystallinity core.ac.uk.

XRD is also vital for characterizing more complex this compound-containing materials like this compound aluminum garnet (YAG, Y₃Al₅O₁₂) and this compound barium copper oxide (YBCO, YBa₂Cu₃O₇-δ). For YAG, XRD confirms the formation of the cubic garnet structure core.ac.ukrsc.orgcambridge.org. In the case of YBCO superconductors, XRD is used to verify the orthorhombic structure, which is crucial for its superconducting properties, and to identify any secondary phases that might be present uitm.edu.myufv.bruobaghdad.edu.iq.

Research findings often involve comparing XRD patterns of samples prepared under different conditions to understand the impact of synthesis parameters on the resulting phase and crystallinity. For example, studies on YBCO have shown that the orthorhombic structure is present in samples with varying cobalt oxide additions, and XRD can reveal changes in lattice parameters with substitution uitm.edu.myuobaghdad.edu.iq. Similarly, the calcination temperature of Y(OH)₃ affects the crystallinity and morphology of the resulting Y₂O₃ nanoparticles, as observed through XRD uobaghdad.edu.iq.

Table 1 summarizes typical XRD findings for some common this compound compounds:

CompoundTypical Crystalline PhaseKey XRD Observations
Y(OH)₃HexagonalCharacteristic peaks confirming phase purity; crystallinity dependent on synthesis. peerj.comuobaghdad.edu.iq
Y₂O₃CubicPeaks match JCPDS standards; crystallinity influenced by calcination temperature. researchgate.netresearchgate.netiaea.orgorientjchem.org
Y₃Al₅O₁₂ (YAG)Cubic (Garnet)Confirmation of garnet structure; peak intensity relates to crystallization. core.ac.ukrsc.orgcambridge.org
YBa₂Cu₃O₇-δ (YBCO)OrthorhombicVerification of superconducting phase; detection of secondary phases. uitm.edu.myufv.bruobaghdad.edu.iq

Detailed analysis of XRD patterns, including peak indexing and Rietveld refinement, allows for precise determination of lattice constants and structural details, which are critical for understanding the material's properties cambridge.orguobaghdad.edu.iq.

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide valuable insights into the surface morphology, particle size, shape, and microstructure of this compound compounds at high magnifications.

SEM is widely used to examine the surface morphology and particle distribution of this compound-based materials. It provides high-resolution images that reveal the shape, size, and aggregation state of particles.

Studies on Y(OH)₃ and Y₂O₃ nanoparticles frequently employ SEM to observe the effect of synthesis parameters, such as reaction time or calcination temperature, on morphology peerj.comuobaghdad.edu.iq. For instance, SEM images have shown that the reaction time in hydrothermal synthesis of Y(OH)₃ influences the evolution of particle morphology peerj.com. Similarly, the calcination temperature of Y(OH)₃ precursors significantly impacts the morphology of the resulting Y₂O₃ nanoparticles, with different temperatures yielding nanorods or worm-like structures uobaghdad.edu.iq.

SEM is also used to characterize the microstructure of thin films and bulk this compound compounds. For Y₂O₃ thin films, SEM can reveal a regular column structure, which correlates with their crystalline nature observed by XRD soton.ac.uk. In YBCO superconductors, SEM images show the grain size and morphology, and studies have indicated that the grain size can increase with the addition of certain dopants uitm.edu.myuobaghdad.edu.iq. SEM is also utilized to examine fracture surfaces of materials like this compound aluminum garnet (YAG) to identify defects such as microscopic voids spiedigitallibrary.org.

Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM (SEM-EDS), is used for elemental analysis of this compound compounds, confirming the presence and distribution of constituent elements orientjchem.orgufv.brworldscientific.comelsevier.es.

TEM provides even higher resolution images than SEM, allowing for the investigation of the internal structure, crystallite size, defects, and crystal orientation of this compound compounds.

TEM is particularly useful for characterizing nanoparticles, providing direct visualization of their size, shape, and crystallinity iaea.orgresearchgate.netekb.eg. For Y₂O₃ nanoparticles, TEM images can show aggregated nanoparticles with varying shapes and sizes, and can reveal the crystalline nature through features like matte texture iaea.orgresearchgate.net. TEM has been used to determine the average particle size of Y₂O₃ nanoparticles synthesized by different methods researchgate.netekb.eg.

In addition to nanoparticles, TEM is employed to study the microstructure of thin films and single crystals. For this compound hydride films, TEM has been used to confirm the presence of different phases (YH₂ and YH₃) and to investigate the transformation strain during hydrogenation nist.gov. TEM studies on this compound-stabilized zirconia (YSZ) have examined the microstructure of platinum electrodes deposited on the YSZ substrate osti.gov. TEM is also valuable for characterizing defects in this compound aluminum garnet (YAG) and this compound orthovanadate (YVO₄) crystals, such as microscopic spherical particles and dislocations, which can impact their performance in laser applications spiedigitallibrary.org. Selected area electron diffraction (SAED), performed in a TEM, provides crystallographic information from specific areas of the sample osti.gov.

TEM studies can also reveal the distribution of this compound within complex materials, showing its presence as individual particles or in combination with other elements, forming new compounds mdpi.com.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR), provide information about the molecular vibrations and functional groups present in this compound compounds, helping to identify chemical bonds and adsorbed species.

FTIR spectroscopy is used to identify the characteristic vibrational modes of chemical bonds within this compound compounds. This technique is sensitive to the presence of specific functional groups and can provide insights into the compound's composition and structure.

For this compound hydroxide (Y(OH)₃), FTIR spectra show characteristic bands corresponding to the O-H stretching and bending vibrations peerj.com. These bands can help distinguish the hydroxide from absorbed water peerj.com.

In this compound oxide (Y₂O₃), FTIR spectra exhibit absorption bands related to the Y-O stretching vibrations, typically in the range of 500-700 cm⁻¹ researchgate.netekb.egresearchgate.net. The exact position and shape of these bands can be influenced by the material's structure and the presence of dopants or impurities researchgate.net. FTIR has been used to confirm the formation of the metal-oxide bond in synthesized Y₂O₃ nanoparticles researchgate.netekb.eg.

FTIR is also applied to characterize more complex this compound compounds like this compound aluminum garnet (YAG) and this compound barium copper oxide (YBCO). For YAG, characteristic absorption bands in the FTIR spectrum confirm the formation of the garnet phase core.ac.ukrsc.org. In YBCO synthesis, FTIR can be used to monitor the removal of organic components during calcination, as evidenced by the disappearance of characteristic carbonyl bands uitm.edu.my.

FTIR can also detect the presence of adsorbed species, such as water or hydroxyl groups, which can influence the material's properties researchgate.netmdpi.com. Studies on this compound oxyhydride thin films have used FTIR to investigate hydrogen-related vibration bands and their isotopic shift upon deuterium (B1214612) substitution arxiv.org.

Table 2 presents some characteristic FTIR absorption bands for selected this compound compounds:

CompoundCharacteristic FTIR Bands (cm⁻¹)Assignment
Y(OH)₃~3400-3600, ~1650O-H stretching and bending vibrations peerj.com
Y₂O₃~500-700Y-O stretching vibrations researchgate.netekb.egresearchgate.net
Y₃Al₅O₁₂ (YAG)~460, 570, 690, 730, 790Characteristic YAG vibrations core.ac.uk
YBa₂Cu₃O₇-δ (YBCO)(Monitoring of organic groups)Absence of carbonyl bands after calcination uitm.edu.my

FTIR spectroscopy complements other characterization techniques by providing specific information about the chemical bonding and molecular structure of this compound compounds.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for investigating the vibrational modes and structural properties of this compound compounds. Studies on high-temperature superconductors of the RBa₂Cu₃O₇₋d type, where R includes this compound, have utilized Raman scattering to identify lines originating from the superconducting this compound compound and distinguish them from impurity phases. aps.org This systematic approach allowed for the investigation of these lines as a function of quench temperature and oxygen deficiency. aps.org

Raman spectroscopy has also been applied to study molten YCl₃-ACl mixtures (where A = Cs, K, Li) and solid Cs₂NaYCl₆ and YCl₃. aip.orgresearchgate.net By analyzing the Raman spectra at different compositions and temperatures, researchers identified Raman active modes of the YCl₆³⁻ octahedra in crystalline Cs₂NaYCl₆. aip.orgresearchgate.net In liquid mixtures rich in alkali halide, the presence of polarized and depolarized bands near the ν₁ and ν₅ frequencies of the YCl₆³⁻ octahedron indicated the existence of such species in the melt. aip.orgresearchgate.net Furthermore, in melts containing above 25% YCl₃, a new polarized band appeared, shifting to higher energies with increasing YCl₃ concentration. aip.orgresearchgate.net This shift was attributed to a continuous distortion mechanism of the YCl₆³⁻ octahedra by neighboring this compound ions, suggesting the existence of lattice-type modes in these melts. aip.orgresearchgate.net

Raman spectroscopy has also been used to study lattice dynamics in this compound-doped NdMnO₃ polycrystalline samples. aip.org Analysis of Raman active phonons in the range of 200–800 cm⁻¹ revealed that a phonon frequency at 325 cm⁻¹ shifts upward by up to 4% with increasing this compound content. aip.org This indicates that lattice distortions, specifically bending and tilt modes of MnO₆ octahedra, are influenced by this compound incorporation, leading to increased Raman band line-widths. aip.org

Raman spectra of cubic rare-earth oxides and isomorphous this compound oxide (Y₂O₃) single crystals have been observed at various temperatures. optica.org The optically active phonons in Y₂O₃ can be separated into two groups: those above 300 cm⁻¹, primarily associated with internal vibrations of (R.E.-O₆) octahedrons, and those below 200 cm⁻¹, dominated by translational motions of these octahedrons and the rare earth ions. optica.org The most prominent line in the Y₂O₃ Raman spectrum is at 380 cm⁻¹. optica.org

UV-Vis Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions in materials, providing insights into their optical properties and electronic structure. For this compound compounds, UV-Vis spectroscopy has been employed in various studies.

In the synthesis of this compound oxide (Y₂O₃) nanoparticles, UV-Vis spectroscopy has been used to characterize the synthesized materials. iaea.orgekb.eg For Y₂O₃ nanoparticles, the absorption peak is observed in the UV range, and its position shifts towards lower wavelengths as the particle size decreases, indicating the formation of nano-sized materials. iaea.orgekb.eg

UV-Vis spectroscopy has also been applied to study this compound barium copper oxide (YBCO) samples. sciencepublishinggroup.com Measurements of absorbance, absorption coefficient, transmittance, reflectance, and energy gap as a function of wavelength in the range of 200-800 nm showed that the optical properties of YBCO are primarily in the UV range (200-300 nm). sciencepublishinggroup.com The absorbance was found to decrease with a decreasing percentage of this compound oxide in the compound, while transmittance and reflectance increased. sciencepublishinggroup.com

Studies involving organometallic this compound bismuth clusters have also utilized UV-Vis spectroscopy to investigate their electronic structure. rsc.org Spectra were collected in the range of 200 to 1100 nm, providing data for analysis of electronic transitions. rsc.org

Furthermore, UV-Vis absorption spectra have been recorded for synthesized compounds such as this compound-doped zinc ferrite (B1171679) (ZnFe₂₋ₓYₓO₄) and this compound and copper co-doped zinc ferrite (Cu_yZn₁₋_yFe₂₋ₓYₓO₄) to characterize their optical properties. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic structure, oxidation states, and electronic structure of elements within a material.

XAS has been used to investigate the hydration structure of this compound(III) cations in aqueous solutions. capes.gov.bracs.org Studies on YBr₃·6H₂O aqueous solutions in liquid and glassy states using EXAFS analysis deduced the existence of a symmetric polyhedron of water molecules around this compound(III) cations at a distance of approximately 2.35 Å. capes.gov.bracs.org The EXAFS data showed a slightly asymmetric distribution of Y-O bond distances. acs.org Detailed computations of XANES spectra have indicated that eight water molecules surround this compound(III) cations, forming a symmetric square antiprism. capes.gov.br

This compound K-edge XAS has been performed on fluorapatite (B74983) (FAp) minerals to understand the binding modes of rare earth elements, including this compound. geochemicalperspectivesletters.org Results showed that this compound substitutes for the Ca(2) site in FAp. geochemicalperspectivesletters.org Spectral differences observed for sedimentary FAp suggested a sorption model involving a mixture of Y-Ca(2) substitution and Y-adsorbed as an inner shell complex, or Y-Ca(2) substitution alongside carbonate groups replacing phosphate (B84403) groups. geochemicalperspectivesletters.org

XAS has also been applied to study the electronic structure of vanadium in this compound orthovanadate (YVO₄) at the L₂,₃ edge. unam.mx XAS results indicated that increased heat treatment favored the presence of a V⁵⁺ oxidation state. unam.mx Analysis of the XANES spectra provided insights into the electronic transitions and the local environment around vanadium ions. unam.mx

XAFS spectroscopy has been used to investigate the structural information around Y and Fe atoms in manganese-substituted this compound orthoferrite (YFMₓO). mdpi.com XANES results confirmed the 3+ oxidation states of Y and Fe ions. mdpi.com EXAFS analysis indicated that the substitution of Mn ions affects the nearest neighbor local structure of both Fe and Y. mdpi.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a widely used analytical technique for the determination of elemental concentrations in various sample matrices. This compound is frequently used as an internal standard in ICP-OES analysis. thermofisher.comresearchgate.nettandfonline.com

ICP-OES is a spectrometric technique that determines trace elements in aqueous solutions. epa.gov The sample solution is nebulized into an inductively coupled argon plasma, where analytes emit light at characteristic wavelengths as they return to their ground state. epa.gov The intensity of the emitted light is proportional to the element's concentration. epa.gov

For accurate results, ICP-OES analysis of relatively clean aqueous matrices is recommended; more complex samples may require acid digestion. epa.gov Internal standardization, often using this compound or scandium, is a useful technique in ICP-OES to compensate for non-spectral interferences and correct multiplicative errors, particularly in high solids matrices. researchgate.netepa.gov The internal standard element intensity is used to ratio the analyte intensity signals for calibration and quantitation. epa.gov

ICP-OES has been employed for the determination of this compound oxide in feeds and feces in digestibility studies. researchgate.net

Spectrographic Methods for this compound Determination

Spectrographic methods, particularly emission spectroscopy and X-ray fluorescence spectroscopy, have been used for the determination of this compound, including in complex mixtures and materials like silicon nitride. dtic.miloptica.orgdtic.milacs.org

Emission spectrographic techniques involve comparing a solution of the dissolved sample with aqueous synthetic standards. dtic.mil X-ray fluorescence spectroscopy compares fusion buttons made from samples with those fabricated from pure yttria and other materials. dtic.mil Both methods have been applied to determine this compound in high-density this compound-doped silicon nitride. dtic.mil

Spectrographic methods are applicable to the determination of major rare earth constituents in complex mixtures, including this compound, in the concentration range of 10 to 100 percent. optica.orgdtic.mil These procedures often involve high current d.c. arc excitation of rare earth oxide sample-ceric oxide-graphite mixtures, using selected lines of cerium as internal standards. optica.orgdtic.mil Precision studies have shown a standard deviation of about ±2.5 percent for single determinations, attributed to a high degree of internal standard compensation of excitation variables. optica.orgdtic.mil

X-ray fluorescent spectrometric methods have also been developed for determining this compound in mixtures of rare earths and thorium. acs.org This method is well-suited for this compound determination in rare earth mixtures due to this compound's high fluorescent yield. acs.org Line interferences from true rare earths are not a significant issue as this compound K lines occur at different wavelengths than the L spectra of rare earths. acs.org

Electronic Spectroscopy of this compound Monosulfide

Electronic spectroscopy, such as molecular beam fluorescence spectroscopy, provides detailed information about the electronic states and molecular constants of diatomic molecules like this compound monosulfide (YS). cdnsciencepub.comdntb.gov.ua

Studies on the YS molecule using molecular beam fluorescence spectroscopy and density functional theory have investigated the electronic origin of the B²Σ⁺ ← X²Σ⁺ system. cdnsciencepub.com Fluorescence spectra in this region have been recorded with high resolution. cdnsciencepub.com The B²Σ⁺ ← X²Σ⁺ (0,0) band and a cold band of a previously unreported ⁴Π±₁/₂ ← X²Σ⁺ system have been rotationally analyzed. cdnsciencepub.com

Improved molecular rotational constants for the ν = 0 levels of the X²Σ⁺ and B²Σ⁺ states have been obtained. cdnsciencepub.com The ν = 1 level of the B²Σ⁺ state was found to be strongly perturbed by another vibrational level of the ⁴Π±₁/₂ state. cdnsciencepub.com The spin-forbidden ⁴Π±₁/₂ ← X²Σ⁺ transition gains intensity through spin-orbit mixing between the ⁴Π state and the B²Σ⁺ state. cdnsciencepub.com

Optical laser Stark spectroscopy has also been used to study the YS molecule, produced in a pulsed molecular beam apparatus. aip.org This technique allowed for the determination of the permanent electric dipole moments of the X²Σ⁺ and B²Σ⁺ states. aip.org These results are interpreted in terms of a molecular orbital description of the bonding and compared with theoretical predictions and dipole moment measurements for related molecules. aip.org

The NIST WebBook provides data on this compound monosulfide, including molecular formula (SY), molecular weight (120.971 g/mol ), and CAS Registry Number (12210-79-6). nist.gov It also lists observed electronic states and their spectroscopic constants, noting that gas phase spectra were not observed in some earlier studies. nist.gov

Thermogravimetric Analysis (TGA) of this compound Precursors

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. It is widely used to evaluate the thermal stability, decomposition pathways, and volatility of materials, including precursors for thin film deposition techniques like Atomic Layer Deposition (ALD).

TGA is crucial for assessing the suitability of this compound precursors for ALD of materials like this compound oxide (Y₂O₃). acs.orgresearchgate.netnih.govaip.orgrsc.org TGA provides information on the sublimation and decomposition behavior of precursors. acs.orgresearchgate.netnih.govrsc.org

For example, the thermal behavior of this compound tris(N,N'-diisopropylacetamidinate) (Y(ⁱPr₂amd)₃), a precursor for Y₂O₃ ALD, has been studied using TGA. acs.org TGA showed that this compound exhibits a clean single-step sublimation with minimal residue, indicating its thermal stability during sublimation. acs.org Isothermal TGA at the deposition temperature confirmed a constant sublimation rate. acs.org

Another study compared the volatility and stability of various this compound precursors, including Y(MeCp)₃, Y(EtCp)₃, Y(MeCp)₂(ⁱPr₂-amd), Y(EtCp)₂(ⁱPr₂-amd), and Y(ⁱPr₂-amd)₃, using TGA. researchgate.net Initial tests suggested excellent evaporation behavior for the heteroleptic compounds. researchgate.net

More recently, TGA has been used to characterize a novel liquid homoleptic this compound ALD precursor, tris(sec-butylcyclopentadienyl)this compound [Y(sBuCp)₃]. nih.govrsc.org The TGA curve for Y(sBuCp)₃ is clean, showing no indication of decomposition or residue formation. nih.govrsc.org Thermogravimetry–differential thermal analysis measurements confirmed its stability at elevated temperatures over extended periods. nih.govrsc.org Comparisons with conventional precursors like Y(EtCp)₃ and Y(nBuCp)₃ using TGA showed that Y(sBuCp)₃ exhibits greater volatility than Y(nBuCp)₃ but slightly lower volatility than the solid Y(EtCp)₃. nih.gov The clean TGA curves and lack of decomposition peaks below 400 °C for these cyclopentadienyl-based precursors indicate high thermal stability of the Y(RCp)₃ base structure. nih.gov

TGA is also used to evaluate the relative stabilities of precursors by employing a combination of isothermal and ramped TGA profiles. aip.org This allows for a direct comparison of the thermal properties and evaporation rates of different compounds. aip.org

Particle Size and Surface Area Characterization

Particle size and surface area are critical parameters influencing the reactivity, stability, and performance of this compound compounds, particularly in nanoparticulate form. Techniques like Dynamic Light Scattering (DLS) and Zeta Potential measurements are widely employed for their characterization in dispersions.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS), is a widely used technique to determine the hydrodynamic size distribution of nanoparticles and macromolecules in suspension or solution. aip.orgiitk.ac.in It measures the Brownian motion of particles, which is then related to their size through the Stokes-Einstein equation. aip.org

DLS has been extensively applied to characterize this compound oxide (Y₂O₃) nanoparticles. Studies have utilized DLS alongside other techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) to assess the size and shape of Y₂O₃ nanoparticles. researchgate.netdovepress.com For instance, research on Y₂O₃ nanoparticles synthesized by different methods has shown varying hydrodynamic sizes measured by DLS. One study reported an average hydrodynamic diameter of 123 ± 25 nm for Y₂O₃ nanoparticles, while TEM and AFM indicated smaller primary particle sizes, suggesting some degree of agglomeration in suspension. dovepress.com Another study on green synthesized Y₂O₃ nanoparticles reported an average size of 110.4 ± 32 nm by DLS, with a relatively uniform size distribution indicated by a polydispersity index (PDI) of 0.310. jabonline.in The discrepancy between sizes obtained by DLS (hydrodynamic size of aggregates) and TEM (primary particle size) is a common observation in nanoparticle characterization. researchgate.netmdpi.com

DLS is also valuable for assessing the aggregation behavior of this compound oxide nanoparticles in different media. For example, Y₂O₃ nanoparticles dispersed in THF showed an average hydrodynamic diameter of approximately 420 nm, likely due to the presence of aggregates that are fractured into smaller ones upon sonication. princeton.edu The technique has also been used to characterize the size of two-dimensional nanoparticles of this compound oxide, correlating hydrodynamic diameters with lateral sizes obtained from electron microscopy. aip.org

Zeta Potential Measurements

Zeta potential (ζ) is a key indicator of the surface charge of particles in a suspension and is directly related to the colloidal stability of the dispersion. iitk.ac.inmdpi.com A higher absolute zeta potential value generally indicates greater electrostatic repulsion between particles, leading to a more stable suspension and reduced aggregation. iitk.ac.inmdpi.com

Zeta potential measurements are frequently used to assess the stability of this compound oxide nanoparticle suspensions. Studies have shown that the zeta potential of Y₂O₃ nanoparticles can vary depending on factors such as pH, the presence of dispersants, and the composition of the dispersion medium. jabonline.inmdpi.comresearchgate.netnih.gov For example, the isoelectric point (IEP) of yttria suspensions, where the zeta potential is zero and stability is minimal, has been reported around pH 8.5. researchgate.netsci-hub.se The addition of dispersants like acetylacetone (B45752) can significantly increase the zeta potential, improving suspension stability. mdpi.com

Research on thulium-yttria nanoparticles demonstrated that the IEP shifted with varying thulium concentration, and stable suspensions were achieved at pH values far from the IEP, typically around pH 10.5, with zeta potential values around -30 mV. sci-hub.se Another study on green synthesized Y₂O₃ nanoparticles reported a negative zeta potential of -19.2 mV, attributed to the presence of capped phenolic compounds, indicating a degree of stability. jabonline.inresearchgate.net The zeta potential of Y₂O₃ nanoparticle suspensions has also been shown to be more negative in complete cell culture media compared to water or phosphate-buffered saline, correlating with reduced agglomeration and suggesting interactions with proteins in the media. nih.gov

The magnitude of the zeta potential has been correlated with the efficiency of processes like electrophoretic deposition (EPD) of this compound oxide nanopowders, where a higher zeta potential leads to increased deposition weight. mdpi.com

Here is a table summarizing some reported zeta potential values for this compound oxide nanoparticles under different conditions:

This compound CompoundDispersion MediumpH / ConditionsZeta Potential (mV)Stability IndicationSource
Y₂O₃ NanoparticlesIsopropyl alcohol + AcetylacetoneInitial+83Highly Stable mdpi.com
Y₂O₃ NanoparticlesPure Isopropyl alcoholInitial~+24Stable (ζ
Y₂O₃ NanoparticlesAqueous MediumpH 10~+56Highest Stability at this pH researchgate.net
Thulium-Yttria NanoparticlesAqueous MediumpH 10.5~-30High Stability sci-hub.se
Y₂O₃ NanoparticlesCultured MediaNot specified-19.2Fairly good stability jabonline.inresearchgate.net
Y₂O₃ NanoparticlesComplete Culture MediaNot specified-27.0 ± 1.2Better stability than in water, PBS, serum-free media nih.gov
Y₂O₃ NanoparticlesWaterNot specified-16.0 ± 4.2Lower stability than in complete culture media nih.gov
Y₂O₃ NanoparticlesPBSNot specified-6.0 ± 2.4Lower stability than in complete culture media nih.gov
Y₂O₃ NanoparticlesSerum Free Culture MediaNot specified-10.0 ± 4.0Lower stability than in complete culture media nih.gov

Advanced Diffraction Studies of this compound-Based Structures

Diffraction techniques, particularly X-ray diffraction (XRD), are fundamental for determining the crystal structure, phase purity, and crystallite size of this compound compounds. Advanced diffraction studies, such as high-pressure powder X-ray diffraction, provide insights into structural behavior under extreme conditions.

High-Pressure Powder X-ray Diffraction

High-pressure powder X-ray diffraction (HP-PXRD) is a powerful technique used to investigate the structural behavior of materials under elevated pressures. By employing diamond anvil cells (DACs) and high-brilliance synchrotron radiation sources, HP-PXRD allows for the collection of high-quality diffraction data from small samples subjected to pressures reaching hundreds of gigapascals. spring8.or.jpscispace.com

HP-PXRD has been instrumental in studying the structural phase transitions of this compound and its compounds under pressure. Studies on this compound metal have shown structural transitions under high pressure, including the adoption of the structure at pressures above 106 GPa. aps.org

This compound hydrides have been a significant focus of HP-PXRD studies due to their potential for high-temperature superconductivity under pressure. HP-PXRD experiments have revealed complex phase diagrams and structural transformations in the this compound-hydrogen system at pressures up to hundreds of gigapascals. scispace.comnih.govesrf.frnih.gov For example, this compound tri-hydride (YH₃) has been shown to undergo a transition from a hexagonal close-packed (hcp) to a face-centered cubic (fcc) metal lattice between approximately 10 and 18 GPa. spring8.or.jp Further studies at much higher pressures have identified various this compound hydride phases with different stoichiometries and crystal structures, including YH₄ (I4/mmm, tI2), YH₆ (Im-3m, cI2), and YH₉ (P6₃/mmc, hP2). scispace.comnih.govnih.gov HP-PXRD data, often combined with theoretical calculations, are used to determine the lattice parameters, unit cell volumes, and crystal structures of these high-pressure phases. scispace.comnih.gov The stability of these phases and their transitions have been investigated across wide pressure ranges. scispace.comnih.gov

HP-PXRD has also been used to study this compound monochalcogenides (YS, YSe, and YTe) under pressure, revealing the stability of their ambient NaCl structure up to 23 GPa and predicting structural transitions to the CsCl structure at higher pressures. aps.org

Correlation of Characterization Data with Material Performance

The comprehensive characterization of this compound compounds using techniques like DLS, zeta potential measurements, and advanced diffraction studies provides crucial data that can be correlated with their material performance in various applications. Understanding the relationships between physicochemical properties and performance is essential for rational material design and optimization.

Particle size and surface characteristics, as determined by DLS and zeta potential, significantly influence the behavior of this compound-based nanoparticles in colloidal systems and their interactions with biological or other environments. For instance, the stability of this compound oxide nanoparticle suspensions, indicated by zeta potential, is critical for applications involving dispersions, such as electrophoretic deposition for ceramic fabrication or biomedical applications requiring stable formulations. mdpi.comnih.gov A more negative or positive zeta potential, indicating greater electrostatic repulsion, reduces aggregation and maintains a well-dispersed state, which can impact deposition uniformity or cellular uptake. mdpi.comnih.gov The hydrodynamic size measured by DLS provides information about the effective size of particles in suspension, including aggregates, which is relevant for predicting their behavior in fluid systems and their ability to pass through filters or biological barriers. jabonline.inmdpi.comprinceton.edunih.gov

Structural information obtained from diffraction studies, including phase purity, crystal structure, and lattice parameters, is directly linked to the intrinsic properties and performance of this compound compounds. For example, the crystal structure of this compound hydrides under high pressure is strongly correlated with their superconducting properties, with specific phases exhibiting high superconducting transition temperatures. nih.govnih.gov Changes in lattice parameters under pressure, determined by HP-PXRD, provide insights into the compressibility and structural stability, which are relevant for high-pressure applications. aps.orgaps.org

In materials science, the correlation of structural characteristics (e.g., refinement of secondary phases, grain boundary density) with mechanical properties (e.g., tensile strength, hardness) and corrosion behavior in this compound-containing alloys highlights the importance of comprehensive characterization for performance optimization. nih.gov For instance, the addition of this compound to aluminum alloys has been shown to refine secondary phase particles and increase low-angle grain boundary density, leading to improved mechanical properties and intergranular corrosion resistance. nih.govresearcher.life

The correlation between characterization data and performance extends to various applications of this compound compounds, including phosphors, ceramics, catalysts, and biomedical materials. For example, the luminescence characteristics of this compound-based phosphors are directly related to their crystal structure and the incorporation of dopant ions. The stability of this compound oxide in high-temperature environments, characterized by its crystal structure and thermal properties, is crucial for its use in refractory materials and thermal barrier coatings.

The integration of data from multiple characterization techniques provides a more complete picture of the material, enabling researchers to establish structure-property-performance relationships and guide the development of this compound-based materials with tailored properties for specific applications.

Theoretical and Computational Studies of Yttrium Systems

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for studying the electronic structure of many-body systems, offering a balance between accuracy and computational cost. It has been extensively applied to investigate various properties of yttrium-containing systems.

Electronic Structures of this compound Complexes

DFT calculations are instrumental in determining the electronic structures of this compound complexes and compounds. Studies on this compound oxide clusters, (Y₂O₃)n, for n=1-10, have shown that these clusters tend to form compact and symmetric globular configurations, with a preference for a Y₆O₈ octahedron unit researchgate.netacs.org. The evolution of their atomic structures exhibits similarities with the local structure found in bulk cubic Y₂O₃ researchgate.netacs.org. The maximum coordination numbers observed are 6 for Y atoms and 4 for O atoms researchgate.netacs.org. The addition or removal of an electron can induce significant structural changes in some cluster sizes researchgate.netacs.org.

DFT studies have also explored the electronic properties of this compound-based compounds like Y₂S₃ and the hypothetical Janus compound Y₂TeS₂ journaljenrr.comresearchgate.netsdiarticle5.com. Calculations indicate that Y₂S₃ is a direct band gap semiconductor, while Y₂TeS₂ is an indirect band gap semiconductor journaljenrr.comresearchgate.netsdiarticle5.com. Hybrid functionals like HSE06 estimate band gaps of around 2.75 eV for Y₂S₃ and 2.70 eV for Y₂TeS₂, suggesting their potential as wide band gap semiconductors capable of absorbing ultraviolet light journaljenrr.comresearchgate.netsdiarticle5.com.

Investigations into this compound-doped ZnO monolayers with vacancies have also utilized DFT to analyze electronic structures nih.govmdpi.com. The presence of this compound and vacancies can introduce impurity levels within the band gap of ZnO nih.govmdpi.com.

Bonding Characteristics and Interactions

DFT calculations provide detailed information about the nature of chemical bonds in this compound compounds. In this compound oxide clusters, the bonding between this compound and oxygen atoms is primarily ionic, with charge transfer occurring from Y to O researchgate.netacs.org. This charge transfer increases with cluster size, approaching the values found in the bulk material researchgate.netacs.org. While ionic interactions are dominant, a small degree of covalency is also observed in the Y-O bonds researchgate.netacs.org.

Studies on this compound oxysulfate (Y₂O₂SO₄) using DFT have differentiated the nature of oxygen-sulfur and oxygen-yttrium bonds based on partial density of states calculations mdpi.com.

Direct this compound-yttrium bonding has also been investigated computationally and confirmed crystallographically in endohedral metallofullerenes like Y₂@C₈₂ rsc.org. DFT calculations support the presence of a direct Y-Y bond in these structures, characterized by spd-hybrid character with significant contribution from Y-5s orbitals rsc.org. In contrast, in compounds like Y₂C₂@C₂n (where 2n = 86, 88, 90, 92), longer Y-Y distances suggest the absence of direct metal-metal bonding, with a C₂ unit coordinating to the two this compound atoms rsc.org.

Prediction of Optical Properties and Nonlinear Optical Behavior

Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), are used to predict and understand the optical properties of this compound compounds. This includes analyzing absorption spectra, refractive indices, and nonlinear optical (NLO) behavior.

Studies on this compound oxyhydrides (Y₄H₁₀O and YHO) have simulated their optical characteristics, such as complex dielectric function, refractive index, reflectance, and transmittance spectra researchgate.net. These calculations suggest that this compound oxyhydrides can exhibit large optical nonlinearity and have potential applications in photochromic coatings and optoelectronic devices researchgate.netresearchoutreach.org.

DFT calculations have also been applied to this compound oxide (Y₂O₃) to determine its electronic band structure and validate its optical nonlinearity researchgate.net. The absorption spectrum of this compound aluminum garnet (Y₃Al₅O₁₂) has been calculated, showing a sharp absorption edge aip.org.

The nonlinear optical properties of this compound-containing materials like yttria-stabilized zirconia (YSZ) have been investigated using DFT with different functionals optica.org. These studies compute third-order optical nonlinearities and analyze how doping with Y₂O₃ affects these properties optica.org.

Elastic and Lattice Dynamic Stability Predictions

DFT calculations are valuable for predicting the mechanical and dynamical stability of this compound compounds under various conditions, including high pressure.

Studies on this compound aluminum garnet (Y₃Al₅O₁₂) under high pressure have used DFT to investigate its structural, elastic, and vibrational properties aip.org. The calculations predict the pressure dependence of elastic constants and indicate that the garnet becomes mechanically unstable above a certain pressure (e.g., 116 GPa) aip.org. Phonon dispersion curves are calculated to assess dynamical stability, showing no dynamical instabilities below this pressure aip.org.

The elastic and lattice dynamic properties of this compound-based intermetallic compounds like X₃Y (where X = Pd, Pt, Rh) have been investigated using DFT worldscientific.com. These calculations determine elastic constants and phonon frequencies, confirming the mechanical and dynamical stability of these compounds in their cubic crystal structures worldscientific.com. Similarly, a study on this compound tristannide (YSn₃) used DFT to explore its structural, mechanical, and lattice dynamics behavior, predicting its mechanical stability within specific pressure limits aphrc.org.

Recent DFT studies on elemental this compound have explored its phase transitions under pressure, correlating elastic instability with structural changes and suggesting that soft modes in phonon dispersion curves may drive these transitions arxiv.org.

Photocatalytic Properties of this compound Compounds

Computational studies, particularly using DFT, are employed to evaluate the potential of this compound compounds for photocatalytic applications. This involves analyzing electronic band structures, band gap values, and the positions of the conduction band minimum (CBM) and valence band maximum (VBM) relative to the water splitting potentials.

DFT calculations on Y₂S₃ and Y₂TeS₂ have predicted their suitability for triggering both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) due to their favorable CBM and VBM potential values relative to the normal hydrogen electrode (NHE) journaljenrr.comresearchgate.netsdiarticle5.com.

This compound-doped ZnO monolayers with oxygen vacancies (Y-V_O-ZnO) have shown significantly enhanced absorption coefficients in the visible light region compared to pure or singly-doped ZnO, indicating their potential for photocatalysis nih.govmdpi.com.

Crystal Structure Prediction and Stability of this compound Compounds

Computational methods, such as particle swarm optimization algorithms combined with first-principles calculations, are used to predict the crystal structures of this compound compounds and assess their stability under various conditions.

Studies on this compound hydrides under high pressure have successfully predicted the stability of various stoichiometric compounds, including new thermodynamically stable phases like Y₂S₅, Y₅S₁, Y₂S₃, YS₄, YS₂, YS₃, and Y₂S₇ at high pressures aps.org. These predictions have uncovered pressure-stabilized compounds with exotic properties, such as a layered magnetic electride phase of Y₂S₅ and a potential superconducting phase of YS₃ aps.org.

Crystal structure prediction methods have also been applied to this compound oxyhydride compounds, leading to the theoretical prediction of structures like Y₄H₁₀O and YHO before their experimental synthesis researchoutreach.org. These simulations allow for the exploration of the stability of derivatives with different metal ions and anions researchoutreach.org.

The stable structures of doped this compound compounds, such as Pr³⁺-doped Y₂SiO₅ crystals, have been predicted using methods like CALYPSO in combination with first-principles calculations acs.org. These studies identify doping sites and analyze the resulting structural changes compared to the pure host crystal acs.org.

The thermodynamic stability of predicted MAX phase compounds like Y₂AN (A = In, Tl) has been investigated using DFT, analyzing formation enthalpy, cohesive energy, and predicted melting temperatures nih.gov. These calculations, combined with density of states analysis, suggest good structural stability for these phases nih.gov.

Modeling of this compound Oxyhydrides

Theoretical and computational modeling plays a crucial role in understanding the complex structures and properties of this compound oxyhydrides. These materials, often difficult to synthesize experimentally, exhibit intriguing characteristics such as photochromism. Computational approaches, including Density Functional Theory (DFT) calculations, are employed to explore different chemical compositions and crystal structures, investigating how the arrangement of atoms influences properties at the atomic scale. researchoutreach.org

Research has theoretically predicted and characterized candidate models for probable stoichiometric versions of this compound oxyhydrides by combining group-theory methods, mixed-anion chemistry arguments, and DFT calculations. figshare.com, chemrxiv.org, researchgate.net This work has led to the development of phase diagrams summarizing predicted chemical compositions and crystallization results. figshare.com, chemrxiv.org The stability of these structures is governed by cation-ligand interactions, which favor specific crystallographic positions for oxygen and hydrogen atoms around the metal center. figshare.com, researchgate.net

Computational studies have explored structural transformations in this compound oxyhydrides caused by the gradual oxidation of the host metal hydride system. figshare.com, chemrxiv.org, researchgate.net For instance, one this compound complex, this compound dihydride (YH₂), is known to become transparent and act as an insulator upon exposure to air and oxygen uptake, forming this compound oxyhydride. researchoutreach.org Subsequent exposure to light can reversibly darken the material, a process termed 'light breathing'. researchoutreach.org Modeling helps understand the mechanisms behind this switchable property. researchoutreach.org

DFT calculations have been used in conjunction with experimental techniques like solid-state NMR to investigate the local structural environments of this compound, hydrogen, and oxygen in this compound oxyhydride thin films. acs.org These studies explore different cation and anion environments, oxidation states, anion sublattice arrangements, and hydride ion dynamics. acs.org Quantitative ¹H NMR studies, supported by DFT calculations for various O²⁻:H⁻ compositions (ranging from x = 0.25 to 1.25), provide information on the anion sublattice ratio, which can be correlated to photochromic properties. acs.org

Theoretical studies based on modeling structural transformations caused by anion exchange have predicted a large number of stable chemical compositions and lattice geometries for this compound oxyhydride. researchgate.net The cubic F-43m phase is predicted to be the most stable for the chemical formula YHO. researchgate.net First-principles calculations have also been used to propose the chemical formula YH₃₋₂ₓOₓ for oxygen-containing this compound hydride, which has been experimentally confirmed. mdpi.com The lattices predicted by first-principles calculations show good agreement with experimental results. mdpi.com

Further theoretical work has focused on the optical responses of stable this compound oxyhydride compounds like Y₄H₁₀O and YHO using numerical simulations of electronic and optical properties. researchgate.net Differences in the spectral behavior of structural components have led to proposed model schemes for composite optical systems capable of predicting multilayer configurations with various optical characteristics. researchgate.net

Theoretical studies have also investigated the stability of differently ordered H-O configurations in this compound oxyhydrides using DFT, finding that a random arrangement of anions in tetrahedral sites is believed to be more energetically favorable than a periodic arrangement. arxiv.org, mdpi.com

Simulation of Atomic and Electronic Structure in this compound Films

Simulations are vital for understanding the atomic and electronic structure of this compound films and their derivatives. Density Functional Theory (DFT) based simulations have been employed to study the electronic structure of nanocrystalline polymorphs of Y₂O₃ thin layers, specifically the cubic and monoclinic phases. arxiv.org These simulations indicate insignificant differences in the electronic structure of these phases in bulk and on surfaces. arxiv.org Theoretical modeling has also highlighted significant broadening of valence and conductive bands due to energy level splitting, consistent with experimental data. arxiv.org The presence of various intrinsic and extrinsic defects, including surface adsorption of carbon mono- and dioxide, does not appear to cause visible changes in the electronic structure of the Y₂O₃ surface for either phase. arxiv.org Simulations of extrinsic compression and expansion demonstrate the stability of the electronic structure of nanocrystalline Y₂O₃ even under significant strain. arxiv.org

Theoretical simulations have also been used in studies involving the modification of this compound oxide films. For example, simulations demonstrated that the incorporation of eighteen-atom carbon clusters into the cavities of Y₂(C₂O₄)₃ does not lead to significant changes in the crystal structure of this compound oxalate (B1200264), a phase formed on the surface of cubic Y₂O₃ films after carbon-ion implantation. bohrium.com

In the context of this compound thin films grown on substrates like Au(111), first-principles simulations have been carried out to explain experimental observations from scanning tunneling microscopy/spectroscopy (STM/STS). d-nb.info These simulations, combined with experimental data, help in understanding the electronic structure of single molecules like bis(phthalocyaninato)this compound (YPc₂) and the stability of two-dimensional films. d-nb.info Theoretical calculations provide a basis for understanding the unique STM morphology of YPc₂, often imaged as an eight-lobed structure. d-nb.info

Modeling of this compound film deposition processes, such as electron beam physical vapor deposition (EBPVD), utilizes methods like the direct simulation Monte Carlo (DSMC) method to analyze the gas dynamics of the vapor expansion. aip.org These numerical analyses address important modeling issues, including atomic collision cross sections for metal vapors and the hyperfine electronic structure of atomic absorption spectra. aip.org The DSMC method has shown excellent agreement with experimental data for film deposition thicknesses and atomic absorption spectra. aip.org Collisions between atoms are found to significantly affect film growth rate and the area of uniform deposition as the this compound evaporation rate increases. aip.org

Simulations using the finite-difference time-domain (FDTD) method have been employed to predict the optical properties of fabricated this compound oxide hollow particles, which are being investigated for applications in passive radiative cooling. mdpi.com These simulations help compare the properties of different this compound-containing particles and confirm the effect of H-Y₂O₃ particles on increasing solar reflectance. mdpi.com

First-principles simulations have shown that oxygen plays a significant role in the photochromism of YHₓ:O films, with the band gap value directly dependent on the amount of incorporated oxygen irreversibly trapped by Y atoms. researchgate.net

Theoretical Investigations of Inelastic Collision Processes Involving this compound Atoms and Ions

Theoretical studies employing simplified quantum models have investigated low-energy inelastic collision processes between this compound atoms (Y) and ions (Y⁺) with hydrogen atoms (H). arxiv.org, oup.com, oup.com, arxiv.org These studies provide rate coefficients for processes such as mutual neutralization, ion-pair formation, excitation, and de-excitation in the temperature range of 1000-10000K. arxiv.org, oup.com, oup.com, arxiv.org

For collisions of this compound atoms with hydrogen atoms, calculations consider 3 ionic states and 73 covalent states, involving 6 molecular symmetries and 4074 partial inelastic reaction processes. arxiv.org, oup.com, oup.com, arxiv.org In the case of this compound ions colliding with hydrogen atoms, 1 ionic state and 116 covalent states are included, related to 3 molecular symmetries and 13572 partial inelastic collision processes. arxiv.org, oup.com, oup.com, arxiv.org

A key finding is that the rate coefficients for the mutual neutralization process exhibit a maximum at T = 6000K, which is an order of magnitude higher than those of other processes. arxiv.org, oup.com, oup.com, arxiv.org Optimal windows for collisions of this compound atoms and ions with hydrogen atoms are found near electronic binding energies of -2eV (Y) and -4.4eV (Y⁺), respectively. arxiv.org, oup.com, oup.com, arxiv.org Scattering channels within or near these windows have intermediate-to-large rate coefficients (greater than 10⁻¹² cm³s⁻¹). arxiv.org, oup.com, oup.com, arxiv.org These data are valuable for non-local thermodynamic equilibrium modeling. arxiv.org, oup.com, oup.com, arxiv.org

The simplified quantum model approach is based on the Landau-Zener method and a semi-empirical ionic-covalent interaction theory, which determines the long-range electronic structure of the collision systems. oup.com, oup.com, arxiv.org This long-range ionic-covalent interaction mechanism is critical for inelastic collisions involving hydrogen atoms, including charge transfer, mutual neutralization, ion-pair formation, and excitation/de-excitation processes. oup.com, oup.com

Theoretical studies also involve the calculation of neutron differential-elastic and inelastic scattering cross-sections for the This compound-89 (B1243484) isotope. rdd.edu.iq These calculations, performed at energies between 8 and 17 MeV and various angles, utilize a spherical optical potential model and Eikonal approximation. rdd.edu.iq The results are compared with experimental data to validate the theoretical models. rdd.edu.iq

Another area of theoretical investigation is the development of thermal neutron scattering laws for this compound hydride (YH₂), specifically for hydrogen and this compound bound within YH₂. epj-conferences.org These laws are prepared using an ab initio approach involving DFT to simulate the crystal structure and calculate interatomic forces. epj-conferences.org Lattice dynamics calculations determine phonon dispersion relations and density of states, which are then used to generate the thermal scattering laws. epj-conferences.org These theoretical models are validated by comparing calculated lattice constants, phonon density of states, heat capacity, inelastic neutron scattering spectra, and total scattering cross-sections with experimental measurements. epj-conferences.org

Galactic Chemical Evolution Models and Nucleosynthesis Theories Incorporating this compound

This compound plays a significant role in studies of cosmic chemical evolution and nucleosynthesis due to its abundance and distribution. oup.com, arxiv.org this compound in the Solar System is primarily created by stellar nucleosynthesis, with approximately 72% attributed to the slow neutron-capture process (s-process) and about 28% to the rapid neutron-capture process (r-process). wikipedia.org

The s-process, occurring in pulsating red giant stars like Mira, involves the slow capture of neutrons by lighter elements. wikipedia.org, inaf.it This process favors isotopes with unusually stable atomic nuclei, such as those with 50, 82, and 126 neutrons, which include this compound-89. wikipedia.org These stable isotopes have very low neutron-capture cross-sections. wikipedia.org The s-process is responsible for about half of the elements heavier than iron and is characterized by peaks in the distribution of heavy elements at neutron numbers 50, 82, and 126, with the first peak including strontium, this compound, and zirconium. inaf.it

The r-process, occurring in extreme and violent environments like supernova explosions and neutron star mergers, involves the rapid capture of neutrons. wikipedia.org, aip.org, tu-darmstadt.de While neutron star mergers are a recently identified major source of r-process elements, magneto-rotational driven supernovae are also considered promising candidates. aip.org, tu-darmstadt.de this compound isotopes are among the common products of uranium fission in nuclear explosions and reactors. wikipedia.org

Galactic chemical evolution models incorporate this compound to trace the history of element production in the Milky Way. aanda.org Studying the abundance ratios of elements like barium, strontium, and this compound in stars of different ages and metallicities provides insights into the s-process nucleosynthesis channels. aanda.org, csic.es Homogeneous chemical evolution models with different yield prescriptions can be compared to observed abundance patterns, although reproducing the scatter in ratios like [Ba/Y] in metal-poor stars can be challenging for simple models. aanda.org Stochastic chemical evolution models, however, can reproduce the observed scatter in abundance patterns. aanda.org

This compound abundance studies, particularly in metal-poor stars, are used to probe the physical processes driving chemical evolution. aanda.org Non-local thermodynamic equilibrium (NLTE) effects on this compound abundance studies in stars are investigated using new NLTE atomic models. researchgate.net The ratio of [Y/Mg] is a proposed stellar age indicator, and theoretical studies examine the impact of NLTE effects on this ratio. researchgate.net A linear least squares fit of this compound abundance over magnesium abundance in dwarf galaxies reveals a slope close to 1, suggesting a similar production site for these elements, possibly fast-rotating massive stars or core-collapse supernovae. tu-darmstadt.de At high metallicities, the s-process also contributes to this compound production. tu-darmstadt.de

Galactic chemical evolution models are continuously improved by incorporating stellar yields from nucleosynthesis models, particularly for AGB stars which contribute to the s-process. arxiv.org These models aim to reproduce observed evolutionary trends of s-process elements. arxiv.org

Ab Initio Calculations for this compound-Containing Superconductors

Ab initio calculations, particularly those based on Density Functional Theory (DFT) and the Eliashberg theory, are extensively used to investigate the superconducting properties of this compound-containing materials, especially under high pressure. pnas.org, aps.org, nih.gov, acs.org, aip.org, uspex-team.org These computational methods allow for the prediction of stable structures, electronic properties, electron-phonon coupling, and critical temperatures (Tc). pnas.org, aps.org, nih.gov, acs.org, aip.org

Theoretical studies have systematically investigated hydrides of this compound over a wide composition range under pressure, revealing hydrogen-rich structures with intriguing electronic properties. pnas.org Electron-phonon coupling calculations predict the existence of new superconducting phases, with some potentially exhibiting superconductivity near room temperature. pnas.org

For this compound hydrides, theoretical studies predicted the stability of various dense hydride structures and their high Tc values based on BCS arguments. pnas.org Specifically, YH₄ and YH₆ have been theoretically studied. pnas.org At 120 GPa, YH₄ and YH₆ were predicted to be superconductors with maximum Tc of 95 K and 264 K, respectively. pnas.org YH₆ is predicted to be stable in the sodalite structure up to 300 GPa. pnas.org YH₁₀ is predicted to be the energetically stable phase from 250 to 300 GPa and dynamically stable down to 220 GPa, adopting the same structure as LaH₁₀. pnas.org

Ab initio calculations using fully anisotropic Migdal-Eliashberg theory with Coulomb corrections have been performed for sodalite-like this compound hydride clathrates YH₆ and YH₁₀. aps.org These calculations predict almost isotropic superconducting gaps and critical temperatures exceeding room temperature at 300 GPa (305 K for YH₆ and 310 K for YH₁₀). aps.org

Theoretical calculations have also been crucial in the study of ternary this compound-containing hydrides under high pressure. Investigations into this compound-cerium alloy hydrides (Y,Ce)H₉ have utilized DFT to calculate electronic, phononic, and superconducting properties. nih.gov The analysis suggests that the hexagonal phase of Y₀.₅Ce₀.₅H₉ with the space group P6₃/mmc is stable in certain pressure ranges and exhibits a large density of states near the Fermi level, favoring high-Tc superconductivity. nih.gov

Theoretical studies have explored ternary this compound–praseodymium hydrides, identifying phases like P4/mmm-YPrH₈, Amm2-YPrH₁₈, and P6̅m2-YPrH₁₈ that maintain thermodynamic and dynamic stability under pressures of 100–200 GPa. acs.org These studies predict high Tc capacities for these novel ternary hydrides. acs.org

Ab initio lattice dynamics based on the linear response method have been performed for the high-pressure phase of this compound to describe electron-phonon coupling and superconducting behavior. aip.org These calculations show that the critical temperature in fcc-Y increases monotonically with pressure, with excellent quantitative agreement with experimental results. aip.org This agreement provides a better understanding of the effective pseudopotential and spectral function in this compound. aip.org

Theoretical investigations of this compound dicarbide (YC₂) and related compounds like Y₁₋ₓThₓC₂ and Y₁₋ₓCaₓC₂ have included ab initio calculations of the electronic band structure using methods like the tight-binding linear muffin-tin orbital atomic-sphere approximation. aps.org The density of states at the Fermi energy is discussed in relation to experimental data on Pauli susceptibilities and heat capacity. aps.org

Computational studies, including ab initio calculations, are essential for analyzing possible hydrogen arrangements in novel this compound hydrides discovered under high pressure and refining their structural compositions. esrf.fr The complexity and diversity of this compound hydrides under high-pressure conditions, with variable hydrogen content and metallic nature predicted by ab initio calculations, present challenges in identifying superconducting phases. esrf.fr

Ab initio calculations are also used to develop thermal scattering laws for this compound hydride (YH₂), which are important for applications as a high-temperature moderator material. epj-conferences.org

Interactive Data Tables:

Note: The tables below are presented in a static format. In an interactive implementation, users might be able to sort, filter, or visualize this data.

Compound NamePredicted Phase/StructurePressure (GPa)Predicted Tc (K)Theoretical MethodSource
YH₄tI1012084–95Eliashberg equations nih.gov
YH₆cI14 (Sodalite-like)120251–264Eliashberg equations nih.gov
YH₆Sodalite-like300305Migdal-Eliashberg theory aps.org
YH₁₀LaH₁₀ structure300310Migdal-Eliashberg theory aps.org
Y₀.₅Ce₀.₅H₉P6₃/mmc (Hexagonal)180 (minimum stable)Favors high-Tc (metallic with large DOS)DFT nih.gov
fcc-Yfcc319.25Ab initio lattice dynamics aip.org
YPrH₈P4/mmm100–200High Tc capacityFirst-principles acs.org
YPrH₁₈Amm2100–200High Tc capacityFirst-principles acs.org
YPrH₁₈P6̅m2100–200High Tc capacityFirst-principles acs.org
Collision SystemProcessTemperature Range (K)Key FindingSource
Y + HInelastic Collisions1000-10000Mutual neutralization rate peaks at 6000K. arxiv.org arxiv.orgoup.comoup.comarxiv.org
Y⁺ + HInelastic Collisions1000-10000Mutual neutralization rate peaks at 6000K. arxiv.org arxiv.orgoup.comoup.comarxiv.org

Advanced Applications of Yttrium Compounds in Science and Engineering

Biomedical Research Applications

In the biomedical field, yttrium compounds have emerged as crucial components in both diagnostic and therapeutic modalities. The unique characteristics of this compound isotopes and this compound-based nanoparticles are leveraged to create highly specific and effective tools for bioimaging and medical treatments.

This compound-based probes are at the forefront of developing next-generation bioimaging techniques, offering enhanced resolution, deeper tissue penetration, and novel functional imaging capabilities.

Novel fluorescent probes have been designed for the selective and sensitive detection of the this compound(III) ion (Y³⁺). One such probe, based on a Schiff-base, demonstrates a significant fluorescence response to Y³⁺, enabling its detection and imaging in biological systems. atomfair.com Research has shown that this type of probe can be used to detect Y³⁺ in organisms like Caenorhabditis elegans and in the main organs of mice, highlighting its potential for in vivo bioimaging applications. atomfair.com The detection limit for Y³⁺ using such probes has been calculated to be as low as 0.30 μM. atomfair.com

Furthermore, yttria (Y₂O₃) particles, particularly those co-doped with europium (Eu³⁺) and terbium (Tb³⁺), have been investigated for their cell imaging capabilities. These submicron spherical particles exhibit tunable color emission from red to green, depending on the ratio of the dopants and the excitation wavelength. Studies have demonstrated that these particles can be internalized by cells and are widely distributed within them, providing intense fluorescence that makes cellular imaging possible.

This compound-based nanoparticles are particularly valuable in near-infrared (NIR) imaging, a technique that offers advantages like deeper tissue penetration and reduced autofluorescence compared to imaging with visible light. mdpi.comnih.govoipub.com Lanthanide-doped upconversion nanoparticles (UCNPs) are a key technology in this area, capable of converting NIR light to higher-energy visible or UV light. mdpi.com

This compound oxide (Y₂O₃) and sodium this compound fluoride (B91410) (NaYF₄) are common host materials for these nanoparticles. mdpi.comnih.gov For instance, Y₂O₃ nanoparticles doped with rare-earth ions like erbium (Er³⁺) and ytterbium (Yb³⁺) show strong NIR emission under NIR excitation. nih.govresearchgate.net Similarly, NaYF₄ nanocrystals co-doped with Tm³⁺ and Yb³⁺ can be excited with 975 nm light to produce an emission at approximately 800 nm, enabling high-contrast optical imaging with minimal background interference. rsc.org The development of ultrasmall (around 3.7 nm) lanthanide-doped this compound fluoride (YF₃) nanocrystals has shown even brighter photoluminescence, making them ideal for high-contrast in vitro and in vivo bioimaging. researchgate.net These advancements are pushing the boundaries of NIR-II (1000-1700 nm) imaging, which provides even greater spatial resolution and tissue penetration depth. researchgate.net

This compound Host MaterialDopant IonsExcitation Wavelength (nm)Emission Wavelength (nm)Key Feature
This compound Oxide (Y₂O₃)Er³⁺, Yb³⁺980NIRStrong NIR-to-NIR emission
Sodium this compound Fluoride (NaYF₄)Tm³⁺, Yb³⁺975~800High-contrast imaging, low autofluorescence
This compound Fluoride (YF₃)LanthanidesNIRVisible/UVUltrasmall size, enhanced brightness

The naturally abundant and stable isotope, This compound-89 (B1243484) (⁸⁹Y), is showing significant promise in the field of hyperpolarized Magnetic Resonance Imaging (MRI). nih.govrsc.org Hyperpolarization techniques can dramatically increase the NMR signal of ⁸⁹Y, surmounting its inherently low sensitivity. ntno.orgnih.gov This enhanced signal, combined with the long longitudinal relaxation times (T₁) of ⁸⁹Y, makes it an excellent candidate for an in vivo imaging and spectroscopy probe. ntno.org

A key application of hyperpolarized ⁸⁹Y is as a pH-sensitive NMR probe. The chemical shift of ⁸⁹Y in certain chelate complexes is highly dependent on the pH of its environment. For example, research has demonstrated that hyperpolarized ⁸⁹Y(III) complexes can be used to measure pH within the physiologically relevant range of 5 to 8. ntno.org This capability could provide valuable information about the acidic microenvironment of tumors, which is a hallmark of cancer. ntno.org

Properties of ⁸⁹Y for Hyperpolarized MRI

Property Value/Description Significance
Natural Abundance 100% Readily available for probe development.
Spin Quantum Number 1/2 Favorable for sharp NMR line widths.
T₁ Relaxation Time Long (up to 600s or more) Allows for a longer imaging window after hyperpolarization. ntno.org

This compound-86 (⁸⁶Y) is a positron-emitting isotope that serves as a valuable tool in Positron Emission Tomography (PET) imaging. nih.govrsc.org A primary application of ⁸⁶Y is to act as an imaging surrogate for the therapeutic radioisotope This compound-90 (B1217062) (⁹⁰Y), which is a pure beta emitter and cannot be imaged directly with high resolution. researchgate.netnih.gov By labeling therapeutic agents with ⁸⁶Y, researchers and clinicians can perform PET scans to determine the in vivo biodistribution and dosimetry of the corresponding ⁹⁰Y-labeled therapeutic, ensuring that the treatment is effectively targeting the intended site. researchgate.netnih.gov

While crucial for theranostics, PET imaging with ⁸⁶Y presents some challenges due to its complex decay scheme, which includes the emission of high-energy gamma rays in addition to positrons. These additional gamma rays can interfere with the detection of the annihilation photons, potentially affecting image quality. However, methods are being developed to correct for these effects and improve the accuracy of ⁸⁶Y PET imaging.

This compound compounds are not only used for imaging but also play a direct role in various therapeutic strategies, ranging from targeted radiotherapy to minimally invasive surgical procedures.

One of the most significant therapeutic uses of this compound is in the form of This compound-90 (⁹⁰Y) radioembolization , a catheter-based therapy for treating liver tumors. researchgate.net This minimally invasive procedure involves injecting microspheres containing ⁹⁰Y directly into the hepatic artery supplying the tumor. mdpi.comresearchgate.net These microspheres, which can be made of glass or resin, become lodged in the tumor's microvasculature and emit high-energy beta radiation, delivering a localized and potent dose of radiation to the cancer cells while sparing much of the surrounding healthy liver tissue. nih.govoipub.comresearchgate.net This technique is used for both primary liver cancers, such as hepatocellular carcinoma, and metastatic cancers that have spread to the liver. oipub.com

This compound aluminum garnet (YAG) is a synthetic crystal that serves as a host material for various solid-state lasers used in medicine. When doped with neodymium (Nd:YAG) or erbium (Er:YAG), these lasers produce light at specific wavelengths that can be used for precise cutting, coagulation, and ablation of tissue. Nd:YAG lasers are employed in ophthalmology, dermatology, and various surgical procedures, while Er:YAG lasers are particularly useful in dentistry and cosmetic surgery due to their high absorption by water.

This compound iron garnet (YIG) , a ferrimagnetic material, is being explored for its potential in magnetic hyperthermia therapy for cancer. In this approach, YIG nanoparticles are delivered to a tumor and then subjected to an alternating magnetic field. The nanoparticles generate heat, raising the temperature of the tumor to a level that can kill cancer cells. Research has shown that YIG nanoparticles are biocompatible and can demonstrate effective heating for this purpose.

Compound/IsotopeApplicationMechanism of Action
This compound-90 (⁹⁰Y)Radioembolization of liver tumorsBeta radiation from microspheres induces cancer cell death. mdpi.com
This compound Aluminum Garnet (YAG)Medical lasers (e.g., Nd:YAG, Er:YAG)Produces a high-energy light beam for precise tissue cutting and ablation.
This compound Iron Garnet (YIG)Magnetic hyperthermiaGenerates heat in an alternating magnetic field to destroy tumor cells.

Therapeutic Applications

Targeted Therapy Utilizing Photothermal Properties

This compound-based nanoparticles, particularly those with a sodium this compound fluoride (NaYF4) host matrix doped with lanthanide ions such as ytterbium (Yb³⁺) and erbium (Er³⁺), are instrumental in emerging cancer therapies. These upconversion nanoparticles (UCNPs) possess the unique ability to absorb low-energy near-infrared (NIR) light and convert it into higher-energy visible or ultraviolet light. nih.gov This process, known as photon upconversion, is critical for photodynamic therapy (PDT), a targeted cancer treatment that uses light to activate a photosensitizing agent, leading to the generation of reactive oxygen species (ROS) that can kill cancer cells. researchgate.netsemanticscholar.org

The significance of using NIR light lies in its ability to penetrate biological tissues more deeply and with less scattering than visible or UV light, allowing for the treatment of deep-seated tumors non-invasively. semanticscholar.org The this compound-based UCNPs act as energy donors, absorbing the NIR light and transferring that energy to nearby photosensitizer molecules. nih.govresearchgate.net

Some research has explored combining PDT with photothermal therapy (PTT), where the nanoparticles also generate heat upon NIR irradiation to induce hyperthermia in tumor cells. Multi-functional lanthanide-doped upconversion nanocomposites have been designed to not only offer temperature feedback during PTT but also to perform PDT for a synergistic therapeutic effect. mdpi.com

Radiopharmaceuticals with ⁹⁰Y Complexes

This compound-90 (⁹⁰Y), a pure beta-emitting radioisotope, is a cornerstone of modern radionuclide therapy, particularly for treating various cancers. researchgate.netorientjchem.org Its therapeutic efficacy stems from the emission of high-energy beta particles that can destroy cancerous cells within a localized area, minimizing damage to surrounding healthy tissue. researchgate.net ⁹⁰Y has a half-life of 2.67 days, which is suitable for tracking biological processes and delivering a therapeutic dose of radiation over a clinically relevant timeframe. orientjchem.orgacs.org

One of the most prominent applications of ⁹⁰Y is in selective internal radiation therapy (SIRT), also known as radioembolization, for the treatment of unresectable liver tumors, including hepatocellular carcinoma and metastatic colorectal cancer. researchgate.netacs.org In this procedure, microscopic spheres, such as TheraSphere™ (glass microspheres) and SIR-Spheres™ (resin microspheres), are loaded with ⁹⁰Y and injected into the hepatic artery, which supplies blood to the liver tumors. researchgate.net These microspheres become lodged in the small blood vessels of the tumor, delivering a high dose of radiation directly to the cancerous tissue. researchgate.net

Another significant application is in radioimmunotherapy, where ⁹⁰Y is attached to a monoclonal antibody that specifically targets cancer cells. An example is ⁹⁰Y-ibritumomab tiuxetan, which is used to treat certain types of non-Hodgkin B-cell lymphoma. acs.org The monoclonal antibody directs the ⁹⁰Y to the cancerous B-cells, where the beta radiation can effectively destroy them. acs.org

The following table summarizes key characteristics of this compound-90 as a radiopharmaceutical:

PropertyValue
Isotope This compound-90 (⁹⁰Y)
Radiation Type Pure Beta (β⁻) Emitter
Maximum Beta Energy 2.28 MeV
Average Tissue Penetration ~5.8 mm
Half-life 2.67 days
Decay Product Zirconium-90 (⁹⁰Zr) (stable)
Anticancer Potency of this compound Nanoparticles

This compound oxide (Y₂O₃) nanoparticles have demonstrated significant anticancer activity in preclinical studies across various cancer cell lines. Research indicates that these nanoparticles can induce cytotoxicity, genotoxicity, apoptosis (programmed cell death), and ferroptosis in cancer cells, often with a degree of selectivity that spares normal cells. nih.gov

For instance, one study found that Y₂O₃ nanoparticles exhibited a potent cytotoxic effect against triple-negative breast cancer (TNBC) MDA-MB-231 cells, with an IC50 value of 74.4 µg/mL, while showing no cytotoxic effect on normal retina and human dermal fibroblast cell lines. nih.gov The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the induction of apoptosis and ferroptosis. nih.gov

Other research has highlighted the anticancer properties of Y₂O₃ nanoparticles against renal carcinoma Caki-2 cells, where they induced a strong cytotoxic effect on the cancer cells but were non-toxic to normal kidney (MDCK) cells. nih.govresearchgate.net Additionally, hydrothermally synthesized this compound oxide nanoparticles have shown promising anticarcinogenic activity against the MCF-7 breast cancer cell line, with an IC50 value of 47.07 μg/mL. nih.gov

The table below presents findings from various studies on the anticancer effects of this compound oxide nanoparticles:

Cancer Cell LineY₂O₃ Nanoparticle EffectKey Findings
MDA-MB-231 (TNBC) Cytotoxic, Apoptotic, FerroptoticIC50 of 74.4 µg/mL; selective against cancer cells. nih.gov
Caki-2 (Renal Carcinoma) CytotoxicStrong cytotoxic effect on cancer cells; non-toxic to normal cells. nih.govresearchgate.net
MCF-7 (Breast Cancer) AnticarcinogenicIC50 of 47.07 μg/mL. nih.gov
HeLa (Cervical Cancer) CytotoxicCell viability reduced to ~32% at 100 µg/mL.
Drug Delivery Systems

The unique physicochemical properties of this compound oxide nanoparticles also make them promising candidates for use as drug delivery vehicles in targeted cancer therapy. researchgate.net Their nanometer size allows them to potentially penetrate cancer cells for more targeted therapy. The large vascular pores often present in tumors can allow nanoparticles to pass through and accumulate at the tumor site.

Research has demonstrated that Y₂O₃ nanoparticles can be loaded with anticancer drugs and are capable of sustained drug release. For example, green-synthesized Y₂O₃ nanoparticles have shown a sustained release rate of 80% with a 4-hour lag time, indicating their potential for controlled drug delivery. Another study reported on bifunctional hollow microspheres of this compound oxide that were loaded with the drug ibuprofen (B1674241) and demonstrated a significant drug-loading capacity of 126 mg/g and prolonged drug release. researchgate.net This ability to carry and release therapeutic agents in a controlled manner is a key aspect of developing more effective and less toxic cancer treatments.

Biosensors

This compound oxide's unique properties, such as its high dielectric constant and excellent thermal stability, make it a valuable material in the fabrication of advanced biosensors. These biosensors are being developed for the sensitive and specific detection of various biomarkers, including those for cancer.

One notable application is the development of an impedometric biosensor for the non-invasive detection of oral cancer. This biosensor utilizes a platform of nanostructured this compound oxide (nY₂O₃) deposited on an indium tin oxide (ITO) electrode. The surface of the nY₂O₃ is functionalized to allow for the covalent immobilization of antibodies specific to the CYFRA-21-1 biomarker, which is associated with oral cancer. The biosensor exhibited a high sensitivity of 226.0 Ω·mL·ng⁻¹ and a wide linear detection range of 0.01–50 ng·mL⁻¹.

In another approach, S-doped this compound oxide ultrathin nanosheets have been synthesized for use in an electrochemiluminescence (ECL) biosensor. These nanosheets exhibit favorable ECL properties and have been used to construct a biosensor for the detection of protein biomarkers.

Antibacterial Properties of this compound-Containing Materials

This compound-containing materials, particularly in nanoparticle form, have demonstrated significant antibacterial properties against a range of common pathogens. This has opened up possibilities for their use in developing new antimicrobial agents and coatings for medical devices to prevent infections.

This compound fluoride (YF₃) nanoparticles have shown antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. Studies have shown that the antimicrobial activity is dependent on the size of the nanoparticles, with smaller particles exhibiting more efficient antibacterial effects. Furthermore, catheters coated with YF₃ nanoparticles have been shown to significantly reduce bacterial colonization and biofilm formation, which is a major cause of infections associated with medical implants.

This compound oxide (Y₂O₃) nanoparticles also possess antibacterial capabilities. Studies have reported their effectiveness against pathogens such as E. coli, S. paratyphi, S. aureus, and S. pyogenes. nih.gov The mechanism of action is thought to involve the induction of oxidative stress through the production of reactive oxygen species (ROS).

The table below summarizes the antibacterial activity of some this compound compounds:

This compound CompoundTarget BacteriaKey Findings
This compound Fluoride (YF₃) Nanoparticles E. coli, S. aureusSize-dependent activity; inhibits biofilm formation on catheters.
This compound Oxide (Y₂O₃) Nanoparticles E. coli, B. subtilisShowed inhibitory zones of 10 to 15 mm.
This compound Oxide (Y₂O₃) Nanoparticles E. coli, S. paratyphi, S. aureus, S. pyogenesDemonstrated effective antimicrobial activity. nih.gov
This compound Ions K. pneumoniaeShowed significant antimicrobial activity.

Photonics and Optoelectronic Applications

This compound compounds are critical materials in the field of photonics and optoelectronics due to their excellent optical and magneto-optical properties. They are integral components in lasers, optical coatings, and various electronic and communication devices.

This compound oxide (Y₂O₃) is widely used in optical coatings due to its medium refractive index, low absorption, and environmental stability. researchgate.net It is transparent over a wide spectral range, from the near-UV (around 300 nm) to the infrared (up to 12 µm). researchgate.net Y₂O₃ films can be used to protect metallic mirror coatings and as an intermediate layer in broadband antireflection coatings. researchgate.net In combination with materials like silicon dioxide, it can form high-index-contrast structures for applications such as UV laser mirrors. researchgate.net

In the realm of fiber lasers, this compound oxide is gaining attention as a material for saturable absorbers, which are essential for generating ultra-short laser pulses in mode-locked lasers. Its high melting point and stability contribute to the robustness of these components. This compound is also a key component in this compound aluminum garnet (YAG) and this compound aluminosilicate (B74896) (YAS) glass fibers, which serve as excellent host materials for rare-earth ions like ytterbium (Yb³⁺) and erbium (Er³⁺). These doped fibers are the gain medium in high-power and single-frequency fiber lasers used in medicine, sensing, and communication.

This compound iron garnet (Y₃Fe₅O₁₂ or YIG) is a synthetic garnet with unique ferrimagnetic properties that make it indispensable for microwave, optical, and magneto-optical applications. YIG has a high Verdet constant, which is a measure of the strength of the Faraday effect, making it a key material for optical isolators and circulators that protect laser sources from back-reflections. researchgate.net It is transparent to infrared light with wavelengths above 600 nm. Thin films of YIG are used in a variety of photonic integrated circuits and nonlinear optics applications. researchgate.net

Phosphor Development for Display Technologies

This compound compounds have been pivotal in the evolution of display technologies, from early cathode-ray tubes (CRTs) to modern light-emitting diodes (LEDs). Their primary role is to serve as a host material for phosphors, which are substances that emit light when excited by radiation. lenovo.com

In the era of CRT televisions, this compound-based compounds were indispensable for generating color. Specifically, this compound oxide (Y₂O₃) and this compound oxysulfide (Y₂O₂S) doped with europium (Eu³⁺) were the standard red phosphors. wikipedia.orgaemree.com In this system, the this compound host lattice absorbs energy from the electron beam within the CRT and efficiently transfers it to the europium ions, which then emit the characteristic vibrant red light. wikipedia.org

The advent of solid-state lighting has seen a continued reliance on this compound compounds. In white LEDs, a common approach involves coating a blue-light-emitting semiconductor chip with a yellow-emitting phosphor. Cerium-doped this compound Aluminum Garnet (Ce:YAG) is a benchmark material for this application, absorbing a portion of the blue light and re-emitting it as a broad spectrum of yellow light. korhogominerals.com The combination of the transmitted blue light and the emitted yellow light produces white light. The efficiency and color quality of the LED can be further tailored; for instance, nano-sized this compound oxide can be incorporated into the phosphor blend to add red components, resulting in a warmer, higher-quality white light. samaterials.com this compound compounds are also used in phosphors for plasma display panels (PDPs), where materials like europium-activated this compound, gadolinium borate (B1201080) [(Y,Gd)BO₃:Eu³⁺] serve as efficient red-emitting components. iitk.ac.in

CompoundDopantApplicationEmitted Color
This compound Oxide (Y₂O₃)Europium (Eu³⁺)CRT Displays, LEDsRed
This compound Oxysulfide (Y₂O₂S)Europium (Eu³⁺)CRT DisplaysRed
This compound Aluminum Garnet (YAG)Cerium (Ce³⁺)White LEDsYellow
(Y,Gd)BO₃Europium (Eu³⁺)Plasma Displays (PDP)Red

Laser Host Materials

This compound compounds are premier host materials for solid-state lasers due to their robust physical properties and their ability to readily incorporate laser-active rare-earth ions into their crystal structure.

This compound Aluminum Garnet (Y₃Al₅O₁₂, or YAG) is a synthetic crystalline material that stands as one of the most important and widely used laser host materials. unimi.itrp-photonics.com Its prominence is due to a combination of highly favorable characteristics: it is mechanically hard and stable, optically isotropic, and possesses high thermal conductivity compared to other host materials like glass. unimi.itksu.edu YAG is transparent from the ultraviolet to the mid-infrared region (0.25–5.0 μm). samaterials.comsamaterials.co.uk

The YAG crystal lattice can easily accommodate trivalent rare-earth ions, which substitute the this compound (Y³⁺) ions. unimi.it This doping is the key to its function as a laser gain medium. The most common dopant is neodymium (Nd³⁺), creating Nd:YAG lasers. rp-photonics.com These lasers are a cornerstone of industrial and medical technology, typically emitting a primary wavelength of 1064 nm and used for cutting, welding, and surgical procedures. samaterials.comsamaterials.com

Other rare-earth dopants are used to generate different laser wavelengths for various applications. rp-photonics.com

Ytterbium (Yb:YAG): Competes with Nd:YAG for high-power applications.

Erbium (Er:YAG): Used in medical applications due to its strong water absorption.

Thulium (Tm:YAG): Emits at wavelengths around 2 μm. rp-photonics.com

Holmium (Ho:YAG): Emits further into the infrared at approximately 2.1 μm. rp-photonics.com

PropertyValue
Chemical FormulaY₃Al₅O₁₂
Melting Point1950 °C samaterials.comsamaterials.co.uk
Thermal Conductivity10–14 W/m·K samaterials.comsamaterials.co.uk
Refractive Index1.823 (@589 nm) samaterials.comsamaterials.co.uk
Vickers Hardness13–15 GPa samaterials.comsamaterials.co.uk
Common DopantsNd³⁺, Yb³⁺, Er³⁺, Tm³⁺, Ho³⁺

In fiber optics, erbium-doped fiber amplifiers and lasers are critical for telecommunications, operating in the 1.5-μm wavelength window where optical fibers have the lowest loss. rp-photonics.comcoractive.com While erbium is the active laser ion, this compound's sister element, ytterbium (Yb), is frequently used as a co-dopant to significantly improve performance. rp-photonics.com

In an Erbium-Ytterbium co-doped fiber, the ytterbium ions act as a "sensitizer." rp-photonics.com They efficiently absorb pump light, typically from a laser diode at around 980 nm, and then transfer this absorbed energy to the nearby erbium ions. rp-photonics.com This indirect pumping scheme is advantageous because ytterbium has a larger absorption cross-section and can be incorporated into the glass fiber at much higher concentrations than erbium without detrimental effects. rp-photonics.comrp-photonics.com This allows for a much higher absorption of pump power over a shorter length of fiber. rp-photonics.com

This ability to create shorter gain sections is critical for developing high-power, short-pulse fiber amplifiers, as it helps to mitigate unwanted nonlinear optical effects. rp-photonics.com It is also essential for constructing compact, single-frequency fiber lasers that require short laser cavities. rp-photonics.com These Er/Yb co-doped fibers are foundational components in high-power EDFAs, LiDAR systems, and cable television (CATV) applications. humaneticsgroup.com

Waveguide Materials and Integrated Photonic Devices

Integrated photonics aims to miniaturize optical systems by fabricating components like lasers, modulators, and waveguides onto a single chip. bohrium.com this compound compounds are excellent candidates for these applications. This compound oxide (Y₂O₃) is a promising material for creating planar waveguides, the optical equivalent of wires. researchgate.net It features a high refractive index, good thermal conductivity, and a wide transparency window. researchgate.net

Crucially, Y₂O₃ can be readily doped with rare-earth ions such as erbium to create on-chip lasers and optical amplifiers. The doping process is facilitated by the fact that this compound and erbium ions have nearly the same ionic radius and their oxides share a similar crystal structure, which minimizes stress in the material lattice. researchgate.net

Beyond this compound oxide, other this compound compounds are also employed. This compound iron garnet (YIG), especially when doped with elements like bismuth, is used for magneto-optic waveguide devices that can control light using magnetic fields. spiedigitallibrary.org Additionally, this compound aluminosilicate (YAS) glass fibers are being developed for their ability to dissolve high concentrations of rare-earth ions, making them suitable for high-performance, single-frequency fiber lasers. researchgate.net

Optoelectronic Device Components

This compound compounds are found in several key optoelectronic and electronic components that are essential for the processing and transmission of information.

This compound oxide (Y₂O₃) serves as a high-k dielectric material. In modern transistors, such as MOSFETs, a high-k dielectric is used to insulate the gate from the channel, allowing for smaller, faster, and more power-efficient devices. korhogominerals.com

In the realm of high-frequency electronics, this compound-iron garnets (YIG) are used to create highly effective microwave filters. aemree.com These filters are critical in radar systems and communication devices for selecting desired frequencies and rejecting interference, thereby ensuring clear signal transmission. aemree.com YIG is also an excellent transducer of acoustic energy. aemree.com Furthermore, this compound is a key ingredient in certain high-temperature superconductors, most notably this compound barium copper oxide (YBCO), which is used in applications that require strong magnetic fields, such as magnetic resonance imaging (MRI). korhogominerals.com

Nonlinear Optical Materials and Frequency Doubling

Nonlinear optical (NLO) materials have optical properties that change in response to the intensity of light passing through them. This behavior is the foundation for a range of advanced applications, and certain this compound compounds exhibit useful NLO properties.

One application is in optical limiting, which protects sensitive detectors from damage by high-intensity laser light. Materials such as this compound-doped cadmium molybdate (B1676688) (CdMoO₄) nanoparticles have shown promise as optical limiters, as their absorption increases with higher light intensity. rsc.org

This compound compounds are also involved in frequency conversion processes. Frequency doubling, or second-harmonic generation, is an NLO effect where light of a specific wavelength is converted to light with exactly half the wavelength (and double the frequency). nih.gov this compound oxide itself has demonstrated nonlinear absorption characteristics and has been successfully used as a saturable absorber, a key component for producing ultrashort pulses in mode-locked fiber lasers. optica.org this compound aluminosilicate (YAS) fibers are also being explored for nonlinear applications due to their high threshold for detrimental NLO effects like stimulated Brillouin scattering. researchgate.net

Smart Windows and Photochromic Coatings

This compound compounds are at the forefront of research into advanced photochromic materials, which reversibly change their optical properties upon exposure to light. A notable example is this compound Oxyhydride (YHO), a material garnering significant attention for its potential in next-generation smart windows. arxiv.org

YHO thin films exhibit color-neutral photochromic properties, transitioning from a transparent state to an opaque or tinted state when exposed to UV-visible light. arxiv.org This process is reversible, with the material returning to its transparent state over a period ranging from minutes to days, depending on the specific composition and illumination conditions. arxiv.org The photochromic effect in YHO is highly dependent on the precise ratio of oxygen to hydrogen within the compound's crystal lattice. arxiv.org Research indicates that a specific oxygen concentration range is necessary to induce the photochromic response. chemrxiv.org

The underlying mechanism involves light-induced changes within the material's structure. In its stable, transparent state, YHO has an optical band gap of approximately 2.5–3.2 eV. arxiv.org Upon illumination, structural changes occur that alter the electronic band structure, causing the material to absorb a broad range of visible light and become opaque. The atomic structure of photochromic this compound oxyhydride consists of a face-centered cubic lattice where oxide and hydride anions occupy tetrahedral sites. mdpi.com

Light-Emitting Devices and Sensors

This compound compounds are indispensable in the field of lighting and displays, primarily for their role as host materials for phosphors. Phosphors are substances that emit light when energized, and this compound's unique properties make its compounds excellent hosts for the rare-earth elements that produce vibrant colors.

One of the earliest and most widespread applications was in cathode ray tube (CRT) televisions, where europium-doped this compound Oxide (Y₂O₃) or this compound Orthovanadate (YVO₄) were used to generate the red color essential for full-color displays. This application has evolved with technology, and this compound-based phosphors remain crucial for modern light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). ceramics.org In white LEDs, this compound Aluminum Garnet (Y₃Al₅O₁₂) doped with cerium (YAG:Ce) is commonly used to convert blue light from the LED chip into a broad yellow light, which combines with the blue to create white light. ceramics.org

Recent research focuses on developing new this compound-based phosphors with improved efficiency, thermal stability, and color purity. For instance, deep red-emitting this compound Zirconate (Y₂Zr₂O₇) nanocrystals doped with europium have been synthesized, demonstrating a very high color purity (97%) and an absolute photoluminescence quantum yield of over 88%. journalofindustrializedconstruction.com Such materials are vital for creating tunable white LEDs for applications ranging from general lighting to specialized uses like indoor plant growth. journalofindustrializedconstruction.com

Beyond displays, this compound compounds are integral to the development of advanced optical fibers and sensors. This compound Aluminum Garnet is an excellent host material for laser applications due to its high thermal conductivity and the ability to be doped with various active ions. wikipedia.org YAG-based optical fibers are being developed for use in fiber lasers, communication, and sensing. wikipedia.org

Furthermore, the unique properties of this compound have led to the development of highly selective sensors for its detection. An optical sensor membrane has been created to detect this compound ions (Y³⁺) at extremely low concentrations, with a detection limit of 2.3 × 10⁻⁹ M. mdpi.com This sensor utilizes a plasticized poly(vinyl chloride) matrix containing specific chemical agents that complex with this compound ions, enabling their quantification in environmental and biological samples. mdpi.com

Catalysis and Chemical Transformations

This compound and its compounds exhibit significant catalytic activity, serving as both catalysts and promoters in a variety of important chemical reactions. Their unique electronic properties and thermal stability make them valuable in enhancing reaction rates, selectivity, and catalyst longevity.

CO₂ Methanation Catalysts

In the effort to mitigate carbon dioxide (CO₂) emissions, its conversion into valuable chemicals like methane (B114726) (CH₄) through methanation is a promising strategy. This compound has proven to be a highly effective promoter for catalysts used in this process. When added to nickel-based catalysts, often supported on materials like metakaolin or zirconia, this compound significantly boosts catalytic performance. arxiv.orgresearchgate.net

The inclusion of this compound, typically in the form of this compound Oxide (Y₂O₃), promotes the formation of oxygen vacancies and increases the basicity of the catalyst surface. arxiv.orgresearchgate.net These features enhance the adsorption and activation of CO₂ molecules. Furthermore, this compound improves the dispersion of the active nickel metal particles, providing more reaction sites, and enhances the thermal stability of the catalyst. arxiv.orgresearchgate.net In one study, a this compound-Cerium promoted Ni-metakaolin catalyst achieved a CO₂ conversion rate of 78.4% at 300 °C and demonstrated remarkable stability over 100 hours of operation. arxiv.orgresearchgate.net Yttria-stabilized zirconia has also been investigated as a robust support for nickel catalysts, showing high activity for CO₂ methanation at temperatures between 613 K and 653 K. bg.ac.rs

Ammonia (B1221849) Decomposition Catalysis

The decomposition of ammonia (NH₃) into hydrogen (H₂) and nitrogen (N₂) is a critical reaction for hydrogen production, storage, and transport. This compound compounds have emerged as effective components in catalysts designed for this purpose. This compound Oxide (Y₂O₃) is used to stabilize cobalt-based catalysts supported on nitrogen-doped carbon. mdpi.com

The presence of Y₂O₃ enhances the recombination and desorption of nitrogen atoms from the catalyst surface, which is often the rate-limiting step in ammonia decomposition. mdpi.com It also facilitates the dehydrogenation of ammonia intermediates. mdpi.com An optimized Y₂O₃-stabilized cobalt catalyst achieved a high ammonia conversion efficiency of 92.3% at 550 °C, with a hydrogen production rate of 20.6 mmol·g⁻¹·min⁻¹. mdpi.com In addition to cobalt, this compound has been shown to significantly enhance the activity of ruthenium (Ru) catalysts, which are highly active for ammonia decomposition. nih.govbohrium.com A catalyst containing just 1 wt% Ru in conjunction with this compound demonstrated excellent stability and superior activity at a low temperature of 400 °C. bohrium.com

This compound Salts as Catalysts for Polymerization Reactions

Simple this compound salts, such as this compound Chloride (YCl₃), have been identified as highly active and controlled catalysts for the synthesis of high-molecular-weight polyesters. researchgate.netresearchgate.net They are particularly effective in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. This method provides a sustainable route to aliphatic polyesters, which have diverse applications.

In contrast to complex organometallic catalysts, these simple this compound salts, when combined with a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl), exhibit competitive reaction rates and provide excellent control over the polymer's molecular weight and dispersity. researchgate.net This system effectively suppresses common side reactions that can limit polymer chain growth. researchgate.net Using this catalytic system, researchers have successfully synthesized polyesters with the highest molecular weight reported to date (302.2 kDa) from a monosubstituted epoxide and a tricyclic anhydride. researchgate.netresearchgate.net Other this compound compounds, such as this compound alkoxides, have also been studied as initiators for the polymerization of ε-caprolactone, proceeding via a coordination-insertion mechanism.

Development of Laccase-Based Hybrid Nanoparticles for Catalysis

The general approach involves using nanoparticles, such as various metal oxides, as a core support to which laccase can be attached either covalently or non-covalently. This creates a nanobiocatalytic system that benefits from the high surface area of the nanoparticles and the catalytic activity of the enzyme. Research in this area has extensively investigated nanoparticles based on copper, titanium dioxide, and cadmium oxide, as well as hybrid structures combining clays (B1170129) with carbon-based nanomaterials like graphene oxide. bg.ac.rsresearchgate.net While these systems show promise for enhancing enzyme stability and reusability, the specific development and application of this compound-based hybrid nanoparticles for laccase catalysis is a more specialized area and is not as widely documented in the available scientific literature.

Photocatalytic Degradation in Environmental Applications

This compound compounds, particularly this compound oxide (Y₂O₃), have demonstrated significant potential in environmental remediation through photocatalysis. This process utilizes light to initiate chemical reactions that can break down persistent organic pollutants in water and air. This compound-based materials act as catalysts, providing a surface for these reactions to occur and enhancing their efficiency.

Research has shown that nanoparticles of this compound oxide can be effective in the photocatalytic degradation of organic dyes, which are common industrial pollutants. For instance, green-synthesized Y₂O₃ nanoparticles have been reported to degrade 92% of Rhodamine B dye within 60 minutes under suitable light irradiation. mdpi.com In the absence of the catalyst, only 18% of the dye was degraded under the same conditions, highlighting the crucial role of the this compound oxide nanoparticles. mdpi.com

The mechanism of photocatalytic degradation involves the generation of electron-hole pairs when the semiconductor material (like Y₂O₃) absorbs photons with energy greater than its bandgap. mdpi.com These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These radicals are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful substances. Doping this compound oxide with other elements, such as cesium, has been shown to further enhance its photocatalytic efficiency by reducing the band gap energy and improving its light absorption capabilities. researchgate.net

Beyond simple oxides, this compound is also a component in more complex structures like perovskites, which are being investigated for their photocatalytic properties. nih.govosti.govrsc.org this compound-based double perovskite nanorods, for example, have been synthesized and are being explored for various catalytic applications. nih.govosti.gov The unique electronic and structural properties of these materials offer promising avenues for developing more efficient and robust photocatalysts for environmental cleanup.

Superconducting Materials Research

This compound plays a pivotal role in the field of high-temperature superconductivity, a phenomenon where materials conduct electricity with zero resistance at temperatures significantly above absolute zero.

This compound-Barium-Copper-Oxide (YBCO) High-Temperature Superconductors

One of the most significant discoveries in materials science was the this compound-barium-copper-oxide (YBCO) ceramic superconductor. wikipedia.org With the chemical formula YBa₂Cu₃O₇, YBCO was the first material found to exhibit superconductivity above the boiling point of liquid nitrogen (77 K or -196.2 °C), achieving this state at approximately 93 K (-180.2 °C). wikipedia.org This breakthrough was crucial as it allowed for the use of liquid nitrogen as a coolant, which is far more abundant and less expensive than the liquid helium required for earlier superconductors. wikipedia.org

The superconducting properties of YBCO are highly dependent on its oxygen content and crystalline structure. wikipedia.org YBCO has a layered perovskite-like crystal structure, and its ability to carry high currents is a key attribute for practical applications. wikipedia.org The critical current density (Jc), which is the maximum current density a superconductor can carry before losing its superconducting state, is a critical parameter. In YBCO thin films, Jc can reach extremely high values, with some studies reporting up to 90 MA/cm² at 5 K. icmab.es At the more practical temperature of 77 K, commercial YBCO tapes can have critical current densities of around 3 MA/cm². quora.com Furthermore, YBCO exhibits very high upper critical magnetic fields, the magnetic field strength at which superconductivity is suppressed, reaching up to 250 Tesla when the field is parallel to the copper-oxide planes. wikipedia.org

PropertyValue
Critical Temperature (Tc) ~93 K (-180.2 °C)
Critical Current Density (Jc) Up to 90 MA/cm² at 5 K (thin films) icmab.es
~3 MA/cm² at 77 K (commercial tapes) quora.com
Upper Critical Magnetic Field (Hc2) Up to 250 T (parallel to CuO₂ planes) wikipedia.org

This compound Superhydrides and High-Pressure Superconductivity

In the ongoing quest for room-temperature superconductors, this compound superhydrides have emerged as a highly promising class of materials. arxiv.orgesrf.fr These compounds, consisting of this compound and a large proportion of hydrogen, exhibit superconductivity at remarkably high temperatures, albeit under extremely high pressures. arxiv.org Researchers have synthesized a variety of this compound hydrides with different stoichiometries, each displaying unique superconducting properties. arxiv.orgesrf.fr

The synthesis of these materials typically involves compressing this compound and a hydrogen source in a diamond anvil cell to pressures exceeding 100 GPa and heating them with a laser. esrf.fr This process forces a high concentration of hydrogen into the this compound lattice, forming novel crystal structures where the hydrogen atoms create a cage-like sublattice. nih.gov It is this unique structure and the strong electron-phonon coupling that are believed to be responsible for the high critical temperatures. nih.gov

Among the synthesized this compound superhydrides, some have shown superconducting transition temperatures approaching the freezing point of water. For instance, a maximum Tc of 262 K (-11 °C) has been reported for an this compound superhydride at a pressure of approximately 182 GPa. nsf.govaps.org The exact stoichiometry of some of these high-Tc phases is still a subject of intensive research. nsf.govaps.org

CompoundPressure (GPa)Critical Temperature (Tc) (K)
YH₄ 16782
YH₆ 165218
YH₇ 16229
YH₉ 300230
This compound Superhydride 182262

Note: The data in this table is compiled from various high-pressure synthesis experiments and represents the reported values under those specific conditions. arxiv.orgnsf.govaps.org

Impact of this compound-Based Superconductors on Energy Systems

This compound-based superconductors, particularly YBCO, have the potential to revolutionize energy systems by significantly improving efficiency and enabling new technologies. The ability of these materials to conduct electricity with no resistive losses can lead to substantial energy savings in power generation, transmission, and distribution.

In power transmission, cables made from YBCO can carry significantly more current than copper cables of the same size. This high current density allows for more compact and powerful underground cables, reducing the need for wide corridors for overhead power lines. Superconducting cables can transmit electricity with minimal energy loss, which is a significant advantage over conventional copper cables where a portion of the electrical energy is lost as heat.

This compound-based superconductors are also being developed for use in fault current limiters (FCLs), which protect the electrical grid from power surges. FCLs can instantaneously switch from a superconducting (zero resistance) state to a resistive state when a fault current occurs, thereby limiting the surge and protecting downstream equipment. Furthermore, these materials are integral to the development of Superconducting Magnetic Energy Storage (SMES) systems. SMES devices store energy in the magnetic field generated by a coil of superconducting wire, offering a highly efficient way to store and release large amounts of electricity almost instantaneously, which can help to stabilize the power grid.

Nuclear Science and Technology Applications

This compound compounds have found a critical niche in nuclear applications, primarily due to their unique nuclear and high-temperature properties.

This compound Hydride as Neutron Moderator in Advanced Reactor Designs

This compound hydride (YHx) is a highly promising material for use as a neutron moderator in advanced nuclear reactor designs, such as microreactors. ornl.gov A neutron moderator is a material that slows down fast neutrons produced by nuclear fission, increasing the probability of further fission events and thus sustaining the chain reaction. osti.gov Hydrogen is an excellent moderator due to its mass being nearly equal to that of a neutron, allowing for efficient energy transfer in collisions. osti.gov

This compound hydride is particularly attractive for high-temperature reactors because of its exceptional thermal stability and ability to retain a high density of hydrogen at elevated temperatures. ornl.govinl.gov Compared to other metal hydrides like zirconium hydride (ZrHx), this compound hydride can operate at significantly higher temperatures without substantial hydrogen loss. inl.gov this compound hydride retains a high hydrogen density at temperatures up to 1350 °C. inl.gov This high-temperature stability allows for more efficient and compact reactor designs. ornl.gov

The moderating properties of a material are often characterized by its moderating power and moderating ratio. This compound hydride offers a good balance of these properties, making it an effective moderator. Its neutron scattering cross-section is acceptably high, and its neutron absorption cross-section is relatively low, which is desirable for a moderator. osti.gov Research and development efforts, such as those for the Transformational Challenge Reactor (TCR), have focused on fabricating crack-free, solid this compound hydride components and characterizing their neutronic properties to ensure safe and reliable reactor operation. ornl.govtandfonline.com

PropertyThis compound Hydride (YH₁.₈₅)Zirconium Hydride (ZrH₁.₆)
Hydrogen Density (atoms/cm³) HighHigh
Max. Operating Temperature Up to 1350 °C inl.govLower than YHx
Neutron Absorption Cross Section Relatively Low osti.govLower than YHx
Neutron Scattering Cross Section Acceptably High osti.govHigh

Neutron Resonance Studies of this compound Isotopes

Neutron resonance data are fundamental in the field of nuclear engineering. Natural this compound is composed entirely of the stable isotope Y-89. Studies of neutron resonance for this isotope are crucial for improving the reliability of nuclear reaction databases.

Historically, measurements of this compound in the low-energy neutron region have been sparse, with significant work dating back to the 1950s suggesting no resonances existed in this low-energy area. However, more recent experiments have challenged this understanding. A notable study conducted at the Japan Proton Accelerator Research Complex (J-PARC) identified a new, previously unknown low-energy neutron resonance for Y-89. Using the time-of-flight method with pulsed neutrons, researchers discovered a resonance at 19.7 eV, which is significantly lower than the previously known lowest energy resonance of 2.60 keV. The nuclide of this resonance was definitively identified as Y-89 through prompt gamma-ray analysis.

This discovery is significant as low-energy resonances are easier to measure, potentially simplifying the elemental analysis and identification of this compound. Further research has focused on the neutron capture cross section of 89Y, with measurements taken between 2.5 and 100 keV. These studies have extracted resonance parameters and calculated average radiative widths for both s-wave and p-wave resonances, noting a strong correlation between p-wave reduced neutron widths and radiative widths, which is attributed to valence neutron effects.

This compound Isotopes as Fission Products

Several this compound isotopes are produced during nuclear fission in reactors or nuclear explosions. The most significant among these are Y-89, Y-90, and Y-91.

This compound-90 (Y-90) is a notable fission product that exists in equilibrium with its parent isotope, Strontium-90 (Sr-90). Sr-90 constitutes about 5% of the nuclear daughter isotopes from uranium fission. It decays into Y-90, a beta emitter with a half-life of approximately 2.67 days. Y-90 is often produced for medical applications through high-purity chemical separation from strontium-90.

This compound-91 (Y-91) is another radioisotope of this compound with a half-life of 58.51 days.

This compound-89 (Y-89) is the only stable isotope of this compound. In a fission product mixture that has been allowed to age for several months or years, 89Y will be found with a yield of slightly less than 1%. This is because other this compound isotopes produced during fission have relatively short half-lives.

The study of neutron-rich this compound isotopes is also critical for understanding nuclear structure, particularly the onset of deformation in atomic nuclei around neutron number N=60. Laser spectroscopy studies on a range of this compound isotopes (from Y-86 to Y-102) have provided data on nuclear charge radii, magnetic dipole moments, and electric quadrupole moments, revealing a shape transition from spherical or soft oblate shapes to a rigid prolate shape as the neutron number approaches 60.

Advanced Materials Science and Engineering

High Dielectric Constant Materials for Microelectronics

This compound oxide (Y₂O₃) is a significant material in microelectronics due to its properties as a high-κ (high dielectric constant) material. A high-κ dielectric is an electrical insulator that can be polarized by an applied electric field, and its use is critical for the miniaturization of electronic components like capacitors.

Y₂O₃ exhibits a dielectric constant (κ) ranging from 14 to 18, depending on the deposition method. It also possesses high crystalline stability and mechanical strength. These properties make it an ideal material for thin-film capacitors used in a wide array of electronic devices. The incorporation of this compound oxide enhances the insulating characteristics of the dielectric material, which leads to higher capacitance and allows for smaller components.

Research has demonstrated the successful growth of high-quality, ultrathin (around 5 nm) this compound oxide layers on sp² carbon frameworks like carbon nanotubes and graphene. This development is promising for the advancement of carbon-based electronics, offering a method to create top-gate dielectrics with high gate efficiency. Y₂O₃ films can be deposited using various techniques, including ultrasonic spray pyrolysis, electron beam evaporation, and sputtering. The resulting films have been shown to have low interface state densities when deposited on silicon substrates, a crucial factor for performance in metal-oxide-semiconductor (MOS) structures.

Table 1: Dielectric Properties of this compound Oxide (Y₂O₃) Films by Deposition Method

Deposition Method Dielectric Constant (κ)
Electron Beam Evaporation 11
Anodization 17.1
High-Frequency Sputtering 11
Reactive Sputtering 15
General Range 14 - 18

Data sourced from multiple studies.

Thermal Barrier Coatings and Structural Ceramics

This compound compounds are essential in high-temperature engineering applications, particularly as thermal barrier coatings (TBCs) and in structural ceramics. TBCs are used to protect metallic components in environments like gas turbine engines and diesel engines from extreme heat.

The most widely used and successful material for TBCs is Yttria-Stabilized Zirconia (YSZ). YSZ is valued for its low thermal conductivity, high coefficient of thermal expansion (which is compatible with metal substrates), and excellent thermal shock resistance. Typically, a TBC system consists of a ceramic topcoat of YSZ (100-400 μm thick) over a metallic bond coat. This ceramic layer provides thermal insulation, allowing engines to operate at higher temperatures, which improves efficiency and the durability of the components.

This compound oxide (Y₂O₃) itself is also used as a coating material and as an additive in advanced ceramics. Yttria coatings exhibit exceptional thermal stability, resisting temperatures up to 2,400°C, and are resistant to oxidation, corrosion, and wear. As a sintering additive, yttria allows ceramic materials to densify at lower temperatures, reducing the risk of defects like cracks. This improves the mechanical properties, hardness, and toughness of the final ceramic product.

This compound Titanate Pyrochlores for Electronic Devices

This compound titanate (Y₂Ti₂O₇) is a ceramic material with a cubic pyrochlore (B1171951) structure that has attracted significant attention for its potential in electronic devices. This material possesses excellent dielectric and luminescence properties, making it a candidate for applications such as capacitors, transducers, and optoelectronic components.

The unique crystal structure of this compound titanate pyrochlores is key to their functionality. Research into these materials focuses on fabrication methods and the impact of doping elements to optimize their properties for specific electronic applications. Furthermore, nanocrystalline this compound titanate pyrochlores have been investigated for their thermodynamic properties and potential for enhanced radiation tolerance, which is relevant for applications like the immobilization of nuclear waste.

This compound-Doped Zirconia for Material Stabilization

Pure zirconium dioxide (ZrO₂) undergoes phase transformations at different temperatures, changing from a monoclinic structure at room temperature to tetragonal and then cubic at higher temperatures. These phase changes are accompanied by significant volume alterations, which can induce stress and cause cracking, limiting the material's practical use in ceramic form.

To overcome this instability, zirconium dioxide is stabilized by adding a doping agent. This compound oxide (Y₂O₃), or yttria, is the most common and effective stabilizer. The resulting material is known as Yttria-Stabilized Zirconia (YSZ). The addition of yttria (typically 3–8 mol%) stabilizes the tetragonal or cubic crystal structure of zirconia at room temperature. This is achieved by substituting some of the Zr⁴⁺ ions in the crystal lattice with the slightly larger Y³⁺ ions, which creates oxygen vacancies and prevents the detrimental phase transitions.

This stabilization dramatically enhances the material's properties. YSZ exhibits superior fracture toughness, thermal shock resistance, and mechanical strength compared to unstabilized zirconia. It also possesses high ionic conductivity, particularly at elevated temperatures, which makes it an ideal solid electrolyte for applications like solid oxide fuel cells (SOFCs) and oxygen sensors.

Table 2: Key Properties Enhanced by Yttria Stabilization of Zirconia

Property Description of Enhancement
Phase Stability Prevents destructive phase transitions by maintaining a stable cubic or tetragonal structure at room temperature.
Fracture Toughness Significantly improves resistance to crack propagation.
Thermal Shock Resistance Can withstand rapid and extreme temperature changes without cracking.
Ionic Conductivity Becomes an excellent conductor of oxygen ions at high temperatures, crucial for fuel cells and sensors.

| Mechanical Strength | Exhibits high strength and wear resistance, suitable for demanding structural applications. |

Development of this compound Iron Garnet (YIG) for Magnetic Devices

This compound Iron Garnet (Y₃Fe₅O₁₂), commonly known as YIG, is a synthetic ferrimagnetic material that has become indispensable in various high-frequency and magneto-optical applications. sputtering-targets.netmdpi.com Its unique combination of properties, including a high Curie temperature, extremely low magnetic damping, and significant magneto-optical effects, makes it a cornerstone material for advanced magnetic devices. sputtering-targets.netmdpi.com

Research into YIG has highlighted its exceptional characteristics, which are crucial for its applications. It possesses a high Curie temperature of approximately 560 K (287°C), allowing it to maintain its magnetic properties under elevated operating temperatures. sputtering-targets.net One of its most notable features is its ultra-low damping constant (α ≈ 3 x 10⁻⁵), the lowest among known materials at room temperature, which minimizes energy loss during microwave signal processing. mdpi.comaip.org This property is vital for the efficiency of microwave electronics and for the burgeoning field of spintronics, where YIG serves as an excellent pure spin current source. sputtering-targets.netmdpi.comaip.org

The development of YIG has led to its use in a wide array of magnetic and optical devices. heegermaterials.com Its low dielectric loss and high-Q resonance properties are leveraged in microwave components such as filters, tunable oscillators, and phase shifters. mdpi.comheegermaterials.com In the optical domain, YIG's large Faraday effect—the rotation of the plane of polarization of light in response to a magnetic field—is exploited in devices like optical isolators, circulators, and laser modulators, which are critical for protecting laser sources from back-reflection and ensuring signal integrity in fiber optic communication systems. sputtering-targets.netheegermaterials.com

Key Properties of this compound Iron Garnet (YIG)
PropertyValueReference
Chemical FormulaY₃Fe₅O₁₂ mdpi.com
Crystal StructureCubic heegermaterials.com
Density5.17 g/cm³ heegermaterials.com
Curie Temperature~560 K (287°C) sputtering-targets.net
Damping Constant (α)~3 x 10⁻⁵ mdpi.com
Band Gap~2.85 eV aip.org

Porous this compound-Based Materials

The synthesis of porous materials based on this compound has opened avenues for applications in catalysis, separation, and adsorption, owing to their high surface areas and unique structural properties. Research has focused on developing methods to control the pore structure and morphology of these materials.

A significant development in this area involves the use of anionic surfactant assemblies as templates to create mesostructured this compound-based materials. nih.gov In one study, researchers successfully synthesized layered and hexagonal this compound-based mesophases using a homogeneous precipitation method involving urea. nih.gov The process demonstrated that a layered mesophase, characterized by a curving or bending microstructure, could be transformed into a more complex hexagonal mesostructure with distinct morphologies, including plate-like and crown-like shapes. nih.gov

This structural transformation has a profound impact on the material's specific surface area. The initial layered form exhibited a modest surface area of 53 m²/g. nih.gov However, upon conversion to the hexagonal form, which consists of hexagonally arranged cylindrical micropores, the specific surface area increased dramatically to a range of 251-322 m²/g. nih.gov Further research demonstrated that the surface area could be enhanced even more through post-synthesis modification. An anion-exchange process involving the replacement of surfactant species with acetate (B1210297) ions resulted in a mesoporous material with a specific surface area as high as 545 m²/g. nih.gov These findings underscore the potential for creating highly porous this compound-based materials with tailored properties for advanced applications.

Specific Surface Area of Porous this compound-Based Materials
Material FormSynthesis/Modification StepSpecific Surface Area (m²/g)Reference
Layered MesophaseInitial Synthesis53 nih.gov
Hexagonal MesostructureTransformation from Layered Form251 - 322 nih.gov
Mesoporous MaterialAnion-Exchange with Acetate545 nih.gov

This compound Aluminum Nitride Research

This compound Aluminum Nitride (YAlN) has emerged as a promising wide band gap semiconductor with significant potential for applications in electronic and optoelectronic devices. frontiersin.orgdoaj.org It is being investigated as a more cost-effective alternative to Scandium Aluminum Nitride (ScAlN), as this compound is considerably more abundant and approximately 100 times less expensive than scandium. uni-freiburg.de Research has been driven by theoretical predictions of its material properties, although experimental studies have faced challenges, particularly in achieving high this compound concentrations in the alloy. frontiersin.orgdoaj.org

Historically, the growth of high-quality YAlN has been difficult, with fabrication methods largely limited to magnetron sputtering. compoundsemiconductor.netfraunhofer.de A major breakthrough was recently achieved by researchers at the Fraunhofer Institute for Applied Solid State Physics (IAF), who successfully fabricated YAlN using metal-organic chemical vapor deposition (MOCVD). fraunhofer.de This development is a milestone, as MOCVD is a more scalable and versatile technique for semiconductor manufacturing. fraunhofer.de The research team successfully deposited a 600 nm thick AlYN layer with a wurtzite structure containing an this compound concentration of over 30%. compoundsemiconductor.netfraunhofer.de

Subsequent research has focused on creating YAlN/Gallium Nitride (GaN) heterostructures, which are fundamental for building high-frequency and high-power electronic devices. The Fraunhofer IAF team fabricated heterostructures with precisely controlled this compound concentrations of up to 16%, demonstrating excellent structural quality and promising electrical properties. compoundsemiconductor.netfraunhofer.de These results, including impressive values for sheet resistance, electron density, and electron mobility, highlight the potential of YAlN for next-generation electronics that require increased performance and energy efficiency. compoundsemiconductor.netfraunhofer.de The ongoing research aims to bridge the gap between theoretical predictions and experimental realities to unlock the full potential of this novel semiconductor material. frontiersin.orguni-freiburg.de

Recent Research Findings on this compound Aluminum Nitride (YAlN)
Research MilestoneKey Finding/ParameterSignificanceReference
Fabrication Method BreakthroughSuccessful growth via MOCVDEnables scalable and versatile production for industrial applications. fraunhofer.de
High this compound Concentration FilmAchieved >30% Y concentration in a 600 nm thick layer.Demonstrates the feasibility of incorporating high amounts of this compound. compoundsemiconductor.netfraunhofer.de
YAlN/GaN HeterostructureFabricated with up to 16% Y concentration.Fundamental step for developing high-performance electronic components. compoundsemiconductor.netfraunhofer.de
Electrical PropertiesPromising values for sheet resistance, electron density, and mobility.Indicates high potential for high-frequency and high-power electronics. compoundsemiconductor.netfraunhofer.de

Environmental Considerations and Sustainability in Yttrium Research

Environmental Impact of Yttrium Mining and Production

The extraction and processing of this compound, often found in rare earth minerals alongside other REEs, can lead to significant environmental issues. Mining activities, particularly those involving the removal of topsoil and the creation of leaching ponds, can result in soil erosion and the contamination of groundwater and surface water with toxic chemicals. harvard.eduearth.org The chemicals used in the separation process can also contribute to air pollution. earth.org

Furthermore, rare earth ores frequently contain radioactive elements such as thorium and uranium, which can lead to the generation of radioactive waste during mining and processing. harvard.edusmleo.comcdnsciencepub.com This poses risks of radiation exposure and long-term environmental contamination. cdnsciencepub.com The processing of large quantities of ore to obtain relatively small amounts of this compound generates substantial amounts of tailings, which can contain heavy metals, acids, and radionuclides, further contributing to soil and water pollution. harvard.educdnsciencepub.comips-dc.org

Case studies, such as the Bayan Obo mine in China, the largest REE mineral deposit globally, illustrate the severe environmental consequences of decades of mining operations, including widespread pollution of soil and water with heavy metals, fluorine, and arsenic, impacting both ecosystems and human health. ips-dc.org

Recycling and Reuse of this compound from E-waste

Recycling this compound from electronic waste (e-waste) presents a significant opportunity to reduce the environmental burden associated with primary mining and processing. E-waste contains valuable concentrations of this compound, particularly in components like LCD screens, cathode ray tubes (CRT), fluorescent lamps, and magnets. smleo.comareasciencepark.itstanfordmagnets.com

Despite the potential, the recycling rate for rare earth elements, including this compound, remains very low, estimated at less than 1% of the total REEs in e-waste in 2022. stanfordmagnets.comacs.orgresearchgate.net This is attributed to factors such as the complex design of electronic devices, which makes disassembly and material recovery challenging and expensive. smleo.comacs.orgresearchgate.net The low concentration of REEs in many components also affects the economic viability of recycling processes. acs.orgresearchgate.net

Research is ongoing to develop more cost-effective and environmentally friendly methods for this compound recovery from e-waste. One innovative approach involves the recovery of this compound oxide (Y₂O₃) from electronic waste and its conversion into this compound triflate (Y(OTf)₃), a valuable catalyst used in the pharmaceutical industry. areasciencepark.itchemistryviews.org This process demonstrates that this compound can be recovered and repurposed, offering an alternative to relying solely on virgin materials. areasciencepark.itchemistryviews.org

Challenges remain in scaling up recycling technologies and establishing the necessary infrastructure for e-waste treatment. areasciencepark.itresearchgate.net However, increasing demand for critical materials like this compound highlights the importance of e-waste recycling as a key strategy for a more sustainable future and reducing environmental impact. areasciencepark.itacs.org

This compound in Environmental Remediation Applications

This compound and its compounds have shown potential in environmental remediation applications, particularly in the treatment of contaminated soils and water. This compound oxide nanoparticles, for instance, can be used to remove heavy metals and other pollutants from contaminated soils due to their high surface area, which facilitates the adsorption and immobilization of contaminants. earth-site.co.uk This prevents pollutants from leaching into groundwater or being absorbed by plants. earth-site.co.uk

This compound is also explored in the development of environmental remediation technologies such as adsorbents and catalysts. earth-site.co.uk this compound chloride (YCl₃) has been found effective in treating industrial wastewater and adsorbing airborne pollutants, making it a practical material for air purification devices. stanfordmaterials.com Additionally, this compound arsenate (YAsO₄) is being investigated for its potential in environmental remediation due to its ability to immobilize toxic metals in certain waste matrices. stanfordmaterials.com

Research into the speciation of this compound in environments impacted by acid mine drainage (AMD) indicates that this compound can be retained in precipitates like basaluminite, forming inner-sphere surface complexes. acs.org Understanding these interactions at the atomic level could aid in the recovery of REEs from waste generated during AMD remediation. acs.org this compound-doped materials, such as this compound-doped MoO₃ nanoplates, are also being studied as photocatalysts for the degradation of organic dyes in contaminated water, demonstrating enhanced photocatalytic activity. asianresassoc.org

Biogeochemical Cycling of this compound in Ecosystems

The biogeochemical cycling of this compound in ecosystems is a complex process influenced by various factors, including pH, redox conditions, and the presence of organic and mineral colloids. frontiersin.org Like other rare earth elements, this compound's mobility and distribution in the environment are governed by these parameters. frontiersin.org

While the biogeochemical cycles of major nutrients like carbon, nitrogen, and phosphorus are well-studied, quantitative information on the interplay between the cycles of individual elements, including this compound, in terrestrial ecosystems is less extensive. carnegiescience.edu However, it is understood that the hydrologic cycle plays a significant role in regulating the input and loss of elements in ecosystems, influencing the movement of this compound through processes like precipitation, runoff, and leaching. carnegiescience.edu

This compound's behavior in marine systems is also part of its biogeochemical cycle. awi.de Deep-sea sediments, particularly bioapatite fossils, are recognized as potential hosts for this compound and other REEs, highlighting their incorporation into geological formations over time. researchgate.net

Understanding the biogeochemical cycling of this compound is crucial for assessing its potential environmental fate, its accumulation in different environmental compartments, and its potential interactions with biological organisms.

Microbial Interactions with this compound and Rare Earth Elements

Microorganisms play a significant role in interacting with this compound and other rare earth elements in the environment. These interactions can involve both the mobilization of REEs from solid phases and the immobilization of REEs from liquid phases through processes like biosorption. frontiersin.orgaimspress.com

Studies have shown that microorganisms can influence the dissolution of minerals containing REEs. frontiersin.org For example, phosphate-solubilizing microorganisms can solubilize REE-phosphate minerals through contact and non-contact mechanisms, potentially mobilizing this compound into solution. frontiersin.org Organic acids secreted by microbes can also complex with this compound ions, affecting their mobility and speciation. frontiersin.org

Conversely, microbial biomass can adsorb rare earth ions. aimspress.comnih.gov Research on fungal species like Penicillium sp. ZD28 has demonstrated their ability to accumulate this compound ions, showing potential for bioremediation or bioextraction applications. nih.gov This fungus exhibited high tolerance and accumulation capacity for Y³⁺, effectively removing a significant percentage of the ions from solutions. nih.gov

However, the presence of this compound and other REEs can also be toxic to microbial growth, with bacteria generally being more sensitive than fungi. tandfonline.com Some fungi, like Aspergillus niger, can produce oxalic acid, which forms insoluble oxalates with REEs and this compound, acting as a detoxification mechanism. tandfonline.com High concentrations of this compound or REEs can also lead to abnormal morphological changes in filamentous fungi and inhibit spore production. tandfonline.com

Despite growing interest, there is still a need for more research into the specific mechanistic interactions between microorganisms and REEs, as the focus has historically been on interactions with more common metals. aimspress.com Understanding these microbial interactions is vital for developing bioremediation strategies and potentially for bio-assisted extraction of this compound.

Future Directions and Emerging Research Areas in Yttrium Science

Novel Yttrium Compound Architectures and Their Functionalities

Research into novel this compound compound architectures is a dynamic area, focusing on synthesizing materials with tailored structures and enhanced properties. Metal-organic frameworks (MOFs) incorporating this compound are being explored for their potential in catalysis and luminescence. For instance, a novel this compound-based MOF has demonstrated efficient catalytic activity in solvent-free synthesis of cyanohydrin silyl (B83357) ethers. researchgate.net These frameworks, built from inorganic metal nodes and organic ligands, offer exquisite architectural control, leading to materials with specific functionalities. researchgate.net

Studies also delve into the complex nature of this compound hydrides under extreme conditions, revealing novel structures with implications for high-pressure superconductivity research. innovations-report.comuni-bayreuth.deesrf.fr Researchers have identified five novel this compound hydrides with unique structures at pressures up to approximately 170 GPa, synthesized in diamond anvil cells through laser heating. innovations-report.comesrf.fr The crystal structures of compounds like Y₄H₂₃ and Y₃H₁₁ have been characterized, highlighting the chemical complexity and richness of the this compound-hydrogen system under high pressure. innovations-report.comuni-bayreuth.de

Furthermore, investigations into pressure-induced this compound oxides with unconventional stoichiometries are uncovering novel properties. acs.org The synthesis of this compound-doped graphene oxide nanocomposites is another avenue, demonstrating enhanced photocatalytic performance for dye decomposition, where graphene oxide acts as an electron conductor. researchgate.net

Integration of this compound into Multifunctional Materials

The integration of this compound into multifunctional materials is a key area of research, aiming to combine multiple desirable properties within a single material system. This compound's ability to stabilize complex oxide structures makes it crucial for high-temperature superconductors like this compound barium copper oxide (YBCO), used in MRI machines and power grids. stanfordmaterials.comsamaterials.com

This compound-stabilized zirconia (YSZ) is a well-established example of a multifunctional ceramic, prized for its high thermal stability and ionic conductivity, finding applications in solid oxide fuel cells. stanfordmaterials.com this compound is also added to alloys, such as magnesium and aluminum alloys, to enhance their strength, refine grain size, and improve resistance to high temperatures and oxidation, critical for aerospace and automotive industries. stanfordmaterials.comsamaterials.com

Emerging research explores this compound-based materials for water purification, focusing on their potential to remove contaminants. stanfordmaterials.com this compound oxide coatings are being investigated as potential multifunctional materials for fusion reactor components, offering corrosion resistance in heavy liquid metals, radiation shielding, and tritium (B154650) permeation barrier capabilities under severe operative conditions. polimi.it The design of such multifunctional materials often involves controlling properties at the nano, micro, and macro scales. nato.int

Advancements in this compound-Based Quantum Technologies

This compound plays a significant role in the advancement of quantum technologies, particularly in the development of materials for quantum computing and communication. This compound iron garnet (YIG) is a key material in spintronics and magnonics due to its low magnetic energy loss and outstanding magneto-optical characteristics. innovationnewsnetwork.commdpi.com Researchers are exploring methods to manipulate magnons in YIG within chip-based platforms, which could accelerate the development of quantum communication systems and revolutionize on-chip information processing. innovationnewsnetwork.com

Ultra-thin films based on this compound oxide with europium are being developed for their ability to store quantum information for promising durations, crucial for creating compact quantum devices. techno-science.net These materials, like Y₂O₃:Eu³⁺ films deposited on silicon with a gadolinium oxide buffer layer, show potential for storing or transmitting information as optical qubits. techno-science.net

Rare-earth ion systems, including those based on this compound, are recognized as well-suited platforms for quantum memory and processor technologies, demonstrating long storage times and high retrieval efficiency. arxiv.org The crystal lattices of this compound barium copper oxide (YBCO) are even inspiring architectural design in quantum research institutes, highlighting its foundational role in quantum matter studies. publicarchitecture.ca

Exploration of this compound in Extreme Conditions Research

The behavior of this compound and its compounds under extreme conditions, such as high pressure and temperature, is a critical area of investigation. High-pressure studies of this compound hydrides have led to the discovery of novel superconducting materials, although the existence of near-room-temperature high-pressure superconductors remains under scrutiny due to the complexity of phase and chemical compositions synthesized under these conditions. innovations-report.comuni-bayreuth.deesrf.fr

Research using techniques like synchrotron single-crystal X-ray diffraction is unravelling the intricate nature of this compound-hydrogen systems at pressures up to 170 GPa and temperatures up to 3500 K. innovations-report.comesrf.fr This work contributes significantly to understanding material behavior under extreme conditions and the nature of potentially superconducting hydrides. innovations-report.comuni-bayreuth.deesrf.fr

Beyond superconductivity, this compound's high melting point and thermal stability make it valuable for developing heat-resistant alloys used in demanding environments like aerospace and automotive applications. samaterials.com The study of this compound's phase transitions under pressure using computational approaches also provides insights into its behavior in extreme environments. arxiv.org

Cross-Disciplinary Research Synergies with this compound Compounds

This compound compounds are increasingly at the intersection of various scientific disciplines, fostering cross-disciplinary research synergies. In medicine, this compound isotopes like ⁸⁶Y and ⁹⁰Y are used in PET imaging and radiotherapy, respectively. rsc.org The naturally abundant isotope ⁸⁹Y is gaining attention for hyperpolarised magnetic resonance imaging (MRI), enabling real-time metabolism tracking in vivo. rsc.org While the focus in targeted radionuclide therapy has shifted towards Lutetium-177, the knowledge gained from This compound-90 (B1217062) Edotreotide research continues to influence new therapeutic strategies for conditions like neuroendocrine tumours. openmedscience.com this compound-90 radioembolization (TARE) is also being explored in combination with other therapies for liver cancers. nih.govclinicaltrials.eunih.govnih.gov

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound metal-organic frameworks (MOFs)?

  • Methodological Answer : Publish detailed synthetic protocols, including solvent purity, reaction time, and aging conditions. Use the Crystallographic Information File (CIF) format to share structural data. For example, discrepancies in surface area (BET) may arise from activation methods (e.g., supercritical CO₂ vs. thermal), which must be explicitly documented .

Q. What strategies resolve contradictions in this compound’s reported magnetic properties?

  • Methodological Answer : Standardize measurement conditions (temperature, field strength) and sample morphology (powder vs. single crystal). Use SQUID magnetometry to isolate intrinsic magnetic behavior from impurities. For instance, paramagnetic impurities in Y³⁺ compounds can skew results, requiring ICP-MS validation .

Tables for Reference

Property Technique Example Data (this compound Oxide) Source
Crystallite SizeXRPD (Halder-Wagner)4.0 ± 0.2 nm (550°C), 3.5 ± 0.2 nm (850°C)
Surface AreaBET45–60 m²/g (nanoparticles)
Decomposition PathwayTGA-DSCMass loss peaks at 320°C (citrate → oxide)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.